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  • Product: Diisotridecylamine
  • CAS: 57157-80-9

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of diisotridecylamine

An In-depth Technical Guide to Diisotridecylamine: Structure, Properties, Synthesis, and Applications for Scientific Professionals Abstract Diisotridecylamine is a high molecular weight, branched-chain secondary amine ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Diisotridecylamine: Structure, Properties, Synthesis, and Applications for Scientific Professionals

Abstract

Diisotridecylamine is a high molecular weight, branched-chain secondary amine characterized by the molecular formula C₂₆H₅₅N. Its significant lipophilicity, conferred by two C13 iso-alkyl chains, and the reactivity of its secondary amine group make it a compound of interest in various industrial and research settings. While its primary established application is as a highly effective solvent extractant in hydrometallurgy for the separation of metal ions, its physicochemical properties suggest significant potential in the pharmaceutical sciences. This guide provides a comprehensive technical overview of diisotridecylamine, including its detailed chemical structure, physicochemical characteristics, a step-by-step synthesis protocol, and robust analytical methodologies for quality control. Furthermore, this document explores its potential applications for drug development professionals, specifically as a lipophilic ion-pairing agent to enhance drug delivery and as a complex synthetic intermediate for novel active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Elucidation

Nomenclature and Key Identifiers

The precise identification of diisotridecylamine is critical for regulatory and research purposes. The "isotridecyl" group refers to a branched 13-carbon alkyl chain, most commonly 11-methyldodecyl. It is important to distinguish between the specific isomer and commercially available mixtures.

IdentifierValueReference(s)
IUPAC Name 11-methyl-N-(11-methyldodecyl)dodecan-1-amine[]
CAS Number 57157-80-9[][2]
Molecular Formula C₂₆H₅₅N[]
Molecular Weight 381.72 g/mol []
Canonical SMILES CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C[]
InChI Key YOFPVMWVLDSWKR-UHFFFAOYSA-N[]
Synonyms Di(11-methyldodecyl)amine, ADOGEN 283[2]
Molecular Structure

Diisotridecylamine is a secondary amine, meaning the central nitrogen atom is bonded to two alkyl groups and one hydrogen atom. The key features of its structure are:

  • Secondary Amine Core: The N-H group provides a site for protonation, hydrogen bonding, and further chemical reactions, making it a weak base.

  • Branched Alkyl Chains: Two isotridecyl (11-methyldodecyl) chains are attached to the nitrogen. These long, bulky, and non-polar chains dominate the molecule's physical properties, rendering it highly lipophilic and essentially immiscible in water. The branching at the C11 position influences the packing of the molecules and modulates its physical properties compared to a linear analogue.

Physicochemical Properties

The physical and chemical properties of diisotridecylamine are fundamental to its application and handling. These are summarized below.

PropertyValueReference(s)
Physical State Colorless to light yellow liquid[3]
Odor Amine-like[3]
Boiling Point ~455 °C at 760 mmHg (Predicted)
Density ~0.816 g/cm³ at 25 °C
Flash Point ~158 °C
Water Solubility Immiscible
LogP (Predicted) ~11.5

Industrial Synthesis Pathway

Diisotridecylamine is typically synthesized via the reductive amination of isotridecyl alcohol. This process involves reacting the alcohol with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.

Reaction Principle

The synthesis is a two-step, one-pot process. First, the isotridecyl alcohol is catalytically dehydrogenated to form an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated in situ to form the primary amine (isotridecylamine). The primary amine can then react with another molecule of the aldehyde intermediate to form a secondary imine, which upon hydrogenation, yields the final diisotridecylamine product.

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis methods[3].

Materials:

  • Isotridecyl alcohol (200g, ~1 mol)

  • Anhydrous liquid ammonia (85g, ~5 mol)

  • Copper-Nickel supported catalyst (20g)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure reactor (autoclave) with stirring mechanism and temperature/pressure controls

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with isotridecyl alcohol (200g) and the copper-nickel catalyst (20g).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to displace all air.

  • Reactant Introduction: Introduce anhydrous liquid ammonia (85g) and pressurize the reactor with hydrogen gas to an initial pressure of 0.3 MPa.

  • Reaction: Begin high-speed stirring. Heat the reactor to 190°C. The pressure will rise; maintain the reaction pressure at 5 MPa for 10 hours.

  • Ammonia Removal: After the initial reaction period, gradually cool the reactor to 80°C. While maintaining stirring, continuously introduce hydrogen gas to vent and replace the remaining ammonia gas.

  • Deamination/Hydrogenation: Increase the temperature to 210°C and maintain a pressure of 0.5 MPa with a continuous hydrogen feed for an additional 5 hours to ensure complete conversion to the secondary amine and minimize nitrile byproducts.

  • Cool Down and Depressurization: Cool the reactor to below 50°C and slowly vent to atmospheric pressure.

  • Purification: Discharge the liquid product and filter to remove the catalyst. The filtrate is then subjected to fractional distillation under vacuum to remove unreacted starting material and primary amine, yielding pure diisotridecylamine.

Process Flow Diagram

G cluster_prep Reactor Preparation cluster_reaction Amination Reaction cluster_refinement Refinement cluster_purification Product Isolation P1 Charge Reactor: Isotridecyl Alcohol Cu/Ni Catalyst P2 Seal and Purge with Nitrogen P1->P2 R1 Introduce Liquid Ammonia & H₂ P2->R1 R2 Heat to 190°C Pressurize to 5 MPa React for 10h R1->R2 F1 Cool to 80°C Vent Ammonia with H₂ flow R2->F1 F2 Heat to 210°C Maintain 0.5 MPa H₂ React for 5h F1->F2 PU1 Cool and Depressurize F2->PU1 PU2 Filter Catalyst PU1->PU2 PU3 Vacuum Distillation PU2->PU3 PU4 Pure Diisotridecylamine PU3->PU4

Caption: Synthesis workflow for diisotridecylamine.

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and quality of diisotridecylamine requires a suite of analytical techniques. Long-chain amines can be challenging to analyze due to their high boiling points and basicity, which can cause peak tailing in chromatography[4].

Quality Control Workflow

Sample Raw Sample (Post-Synthesis) FTIR FTIR Analysis (Functional Group ID) Sample->FTIR GCMS GC-MS Analysis (Purity & Impurity ID) Sample->GCMS Release Batch Release FTIR->Release NMR NMR Analysis (Structural Confirmation) GCMS->NMR If structure unconfirmed GCMS->Release NMR->Release

Caption: A typical QC workflow for diisotridecylamine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for confirming the presence of key functional groups. As a secondary amine, the FTIR spectrum of diisotridecylamine is expected to show characteristic absorption bands[5][6]:

  • N-H Stretch: A single, weak-to-medium intensity band between 3350-3310 cm⁻¹. This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none).

  • C-H Stretch: Strong, sharp bands in the 3000-2850 cm⁻¹ region, characteristic of the abundant aliphatic C-H bonds.

  • C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond.

  • N-H Wag: A strong, broad band between 910-665 cm⁻¹, characteristic of the out-of-plane N-H bend[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing purity and identifying volatile impurities.

  • Causality Behind Experimental Choices: The high basicity of the amine can lead to strong interactions with standard silica-based GC columns, resulting in poor peak shape (tailing). To counteract this, a deactivated column is essential. Often, packings are treated with a base like potassium hydroxide (KOH) to mask active sites[4]. Alternatively, derivatization of the amine with an agent like trifluoroacetic anhydride (TFAA) can be used to create a less polar, more volatile derivative that chromatographs more effectively[7][8].

  • Expected Results: The mass spectrum under electron impact (EI) ionization would be expected to show fragmentation via alpha-cleavage adjacent to the nitrogen atom, leading to characteristic ions. The molecular ion (m/z = 381.7) may be weak or absent, but fragment ions resulting from the loss of alkyl chains would be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation.

  • ¹H NMR: The spectrum would be complex due to the large number of similar aliphatic protons. Key expected signals include:

    • A broad singlet corresponding to the N-H proton.

    • Multiplets in the 2.5-2.8 ppm range for the -CH₂- groups directly attached to the nitrogen.

    • A complex series of overlapping multiplets between ~0.8-1.6 ppm for the bulk of the alkyl chain protons.

    • A doublet around 0.85 ppm for the terminal methyl groups of the iso-butyl end.

  • ¹³C NMR: The spectrum would confirm the number of unique carbon environments. Signals for the carbons alpha to the nitrogen would appear around 40-50 ppm, while the bulk of the aliphatic carbons would resonate between 10-40 ppm.

Applications in Research and Development

While diisotridecylamine has established industrial uses, its properties are highly relevant to modern pharmaceutical research.

Established Application: Solvent Extraction in Hydrometallurgy

Diisotridecylamine is used as an extractant for separating metals like cobalt, nickel, and rare earth elements from acidic aqueous solutions[6]. The long alkyl chains make it soluble in organic solvents (like kerosene), while the amine group provides the reactive site.

Mechanism: The extraction proceeds via an anion exchange mechanism. The secondary amine is first protonated by the acid in the aqueous phase, forming a bulky lipophilic ammonium cation in the organic phase. This cation then pairs with an anionic metal complex (e.g., [CoCl₄]²⁻), extracting it from the aqueous phase into the organic phase.

cluster_aq Aqueous Phase (Acidic) cluster_org Organic Phase M Metal Anion [MClx]ⁿ⁻ Amine Diisotridecylamine (R₂NH) M->Amine 2. Ion Exchange H H⁺ H->Amine 1. Protonation Complex Extracted Complex [(R₂NH₂)⁺]ₙ[MClx]ⁿ⁻

Caption: Mechanism of metal extraction by diisotridecylamine.

Investigational Roles in Pharmaceutical Sciences

The unique combination of a basic nitrogen center and extreme lipophilicity makes diisotridecylamine a candidate for solving specific challenges in drug development.

Scientific Rationale: Many drug candidates, including peptides, oligonucleotides, and certain small molecules, are highly polar or charged at physiological pH. This limits their ability to cross lipidic biological membranes, such as the intestinal wall or the skin, resulting in poor bioavailability. The ion-pairing strategy involves complexing an ionized drug with an oppositely charged "counter-ion" to form a neutral, more lipophilic complex[9][10]. The long, branched alkyl chains of diisotridecylamine make it an excellent candidate for this purpose.

Mechanism of Action:

  • Protonation: In an appropriate formulation, the diisotridecylamine (R₂NH) is protonated to form the diisotridecylammonium cation (R₂NH₂⁺).

  • Ion-Pair Formation: This bulky, lipophilic cation forms an ion pair with an anionic drug (Drug⁻).

  • Enhanced Partitioning: The resulting neutral, greasy complex [(R₂NH₂⁺)(Drug⁻)] has a much higher partition coefficient (LogP) than the drug alone, enabling it to dissolve in and diffuse across lipid membranes.

  • Dissociation: Once across the membrane, the complex can dissociate, releasing the active drug into the target tissue.

Drug Anionic Drug (Hydrophilic) Complex Neutral Ion-Pair Complex (Lipophilic) Drug->Complex DITDA Diisotridecylamine (Protonated, R₂NH₂⁺) DITDA->Complex Membrane Lipid Bilayer Membrane Complex->Membrane Partitioning & Diffusion Release Drug Release Membrane->Release

Caption: Conceptual workflow of diisotridecylamine as an ion-pairing agent.

Secondary amines are fundamental building blocks in medicinal chemistry, often incorporated into the final structure of APIs[11][12]. Diisotridecylamine can serve as a specialized intermediate to introduce significant lipophilicity and specific steric bulk into a molecule.

  • Rationale for Use: In drug design, modulating lipophilicity is crucial for controlling a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Attaching the diisotridecylamino group to a pharmacophore could:

    • Dramatically increase its ability to associate with or embed in cell membranes.

    • Target lipid-rich tissues.

    • Potentially prolong the drug's half-life by sterically hindering metabolic enzymes.

    • Serve as a precursor for tertiary amines or amides with unique properties.

Laboratory Safety, Handling, and Storage

Diisotridecylamine is a corrosive chemical and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood.

AspectGuideline
GHS Hazards Corrosive, Acute Toxicity, Environmental Hazard
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat.
Handling Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from strong oxidizing agents and acids.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

Diisotridecylamine is a structurally distinct secondary amine whose utility is dictated by its dual nature: a reactive nitrogen center and two large, lipophilic alkyl chains. While its role as a metal extractant in hydrometallurgy is well-established, its potential in the pharmaceutical sciences is significant and warrants further investigation. For researchers and drug development professionals, diisotridecylamine represents a valuable tool, either as a functional excipient to overcome bioavailability challenges through ion-pairing or as a complex building block for synthesizing new chemical entities with tailored lipophilic and steric properties. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount to unlocking its full potential in advanced scientific applications.

References

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Google Patents. (2013). CN103420843A - Synthetic method for diiso-tridecylamine.
  • Kusch, P., Knupp, G., Hergarten, M., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Kusch, P., Knupp, G., Hergarten, M., et al. (2006). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants.
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.
  • Lane, M. E. (2019). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. Pharmaceutics, 11(5), 207.
  • PubChem. (n.d.). Isotridecanamine, N-isotridecyl-. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Polic Chemical. (n.d.). Key Applications of Diisopropylamine (DIPA) in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • ResolveMass. (2025). NDSRI Impurity Analysis in Pharmaceuticals: FDA & EMA Regulatory Requirements. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. Retrieved from [Link]

  • Hill, A. P., et al. (2004). Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity. Bioorganic & Medicinal Chemistry Letters, 14(12), 3275-3278.
  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Scaling up API Syntheses. Retrieved from [Link]

  • Liu, Y., et al. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(4), 437-446.
  • Royal Society of Chemistry. (2023). Ion pairing as a strategy to enhance the delivery of diclofenac. Retrieved from [Link]

  • SciSpace. (2011). Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. Retrieved from [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Diisotridecylamine in Liquid-Liquid Extraction

An In-Depth Technical Guide for Researchers and Bioprocess Engineers Executive Summary Liquid-liquid extraction (LLE) remains a cornerstone technology in hydrometallurgy, downstream bioprocessing, and chemical refining....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Bioprocess Engineers

Executive Summary

Liquid-liquid extraction (LLE) remains a cornerstone technology in hydrometallurgy, downstream bioprocessing, and chemical refining. Among the diverse array of extractants, Diisotridecylamine (DITDA) —a secondary branched-chain aliphatic amine frequently identified by commercial designations such as Hostarex A226 and HOE 2652—stands out for its exceptional selectivity and extraction capacity[1][2]. This whitepaper dissects the core mechanism of action of DITDA, detailing the physicochemical causality behind its efficacy in extracting transition metals and organic acids, and provides validated, self-sustaining protocols for laboratory and industrial applications.

Core Mechanism of Action: Ion-Pair Formation and Complexation

The fundamental driver of DITDA’s extraction capability lies in its basic nitrogen center, which interacts with acidic aqueous environments to facilitate phase transfer[3]. The mechanism bifurcates depending on the target solute:

A. Anion Exchange in Metal Recovery (The Chloride Matrix)

In hydrometallurgical applications, such as the recovery of Zinc(II) from spent hydrochloric acid pickling effluents, DITDA does not extract the free metal cation. Instead, it operates via an anion exchange (ion-pair formation) mechanism [3][4].

  • Amine Protonation: The acidic aqueous phase donates a proton to the secondary amine, forming a lipophilic alkylammonium cation at the interface.

  • Metal Complexation: In the presence of high chloride concentrations, Zn(II) forms stable anionic chlorocomplexes (e.g., ZnCl42−​ ).

  • Phase Transfer: The protonated DITDA electrostatically binds the anionic metal complex, pulling it into the organic phase as a solvated ion-pair[3].

B. Reactive Extraction of Organic Acids

For bioprocessing applications (e.g., extracting lactic or acetic acid from fermentation broths), DITDA operates via a homogeneous extraction mechanism[5]. The undissociated carboxylic acid partitions into the organic phase, where it forms a stable complex with DITDA through strong double hydrogen bonding and acid-base interactions[2][5].

Mechanism AqPhase Aqueous Phase (High [H+], High [Cl-]) Protonation Amine Protonation R2NH + H+ + Cl- ⇌ R2NH2+Cl- AqPhase->Protonation MetalComplex Metal Complexation Zn2+ + 4Cl- ⇌ ZnCl4(2-) AqPhase->MetalComplex OrgPhase Organic Phase (DITDA in Diluent) OrgPhase->Protonation IonPair Ion-Pair Extraction 2(R2NH2+Cl-) + ZnCl4(2-) ⇌ (R2NH2)2ZnCl4 + 2Cl- Protonation->IonPair MetalComplex->IonPair IonPair->OrgPhase Solvated Complex

Fig 1: Ion-pair formation and extraction mechanism of DITDA.

Organic Phase Formulation: Causality of Diluents and Modifiers

A functional LLE system requires more than just the extractant. The organic phase must be carefully engineered to ensure favorable hydrodynamics and thermodynamic stability.

  • The "Third Phase" Phenomenon: Highly polar ion-pair complexes can become insoluble in non-polar diluents (like kerosene), leading to the formation of an undesirable, immiscible middle layer[2].

  • The Role of Modifiers: To prevent this, aliphatic alcohols (modifiers) are added. They solvate the polar head of the amine-solute complex, keeping it dissolved in the bulk organic phase. While isodecanol is highly effective, isotridecanol is strictly preferred in bioprocessing due to its significantly lower molecular toxicity toward microorganisms like Rhizopus arrhizus[2].

  • The Role of Diluents: Aliphatic hydrocarbons (e.g., Kerosene, Escaid 120) are utilized to reduce the viscosity of the organic phase, facilitating rapid mass transfer and clean phase separation[3][6].

Validated Experimental Protocols

Protocol A: Selective Recovery of Zinc(II) from Spent Hydrochloric Acid

This protocol leverages the specific chloride-driven mechanism of DITDA to separate Zn(II) from Fe(II)[1][3].

  • Step 1: Organic Phase Formulation. Mix 30% (v/v) DITDA (Hostarex A226), 15% (v/v) decanol (modifier), and 55% (v/v) kerosene (diluent)[3]. Causality: This specific ratio ensures maximum loading capacity while strictly preventing third-phase formation.

  • Step 2: Aqueous Feed Preparation. Ensure the spent pickling effluent maintains a high chloride concentration (e.g., >5 mol/L Cl⁻). Causality: High chloride forces the equilibrium toward the formation of the extractable ZnCl42−​ anion[4].

  • Step 3: Liquid-Liquid Contact. Contact the phases at an O:A (Organic:Aqueous) ratio of 1:1 in a separatory funnel or mixer-settler. Agitate mechanically for 15 minutes to reach equilibrium[3].

  • Step 4: Phase Separation. Allow the mixture to stand until a sharp interfacial boundary forms. Isolate the loaded organic phase.

  • Step 5: Aqueous Stripping. Contact the loaded organic phase with pure demineralized water (3 stages). Causality: Because the extraction is driven by chloride concentration rather than pH, introducing pure water plummets the chloride gradient. This breaks the chlorocomplex, releasing Zn(II) back into the aqueous phase and regenerating the amine[3].

Protocol B: Extraction of Molybdenum for Ammonium Heptamolybdate Production
  • Step 1: Organic Phase Formulation. Prepare a solution of 15% DITDA, 10–15% isodecanol, and 70–75% aliphatic hydrocarbon (e.g., Escaid 120)[6].

  • Step 2: Extraction. Contact with acidified sodium molybdate solution (pH ~2.5) to selectively load molybdenum into the organic phase[6].

  • Step 3: Stripping. Strip the loaded organic phase using an excess of 15.7 molar ammonia solution to yield pure ammonium molybdate[6].

Workflow Feed 1. Aqueous Feed Preparation Contact 3. Liquid-Liquid Contact (Mixing) Feed->Contact Solvent 2. Organic Phase Formulation Solvent->Contact Sep 4. Phase Separation Contact->Sep Strip 5. Aqueous Stripping Sep->Strip Loaded Organic Strip->Solvent Regenerated Solvent Recovery 6. Product Recovery Strip->Recovery Aqueous Strip

Fig 2: Standard liquid-liquid extraction workflow using DITDA.

Quantitative Data & Comparative Efficacy

The following table summarizes the operational parameters and extraction efficiencies of DITDA across different industrial matrices compared to other extractants.

ApplicationTarget SoluteAqueous MatrixOrganic Phase CompositionKey MechanismRef
Metal Recovery Zinc(II)Spent HCl Pickling Effluent30% DITDA, 15% Decanol, 55% KeroseneIon-pair formation with ZnCl42−​ [3]
Molybdenum Refining MolybdenumSodium Molybdate (pH 2.5)15% DITDA, 10-15% Isodecanol, 70-75% Escaid 120Anion exchange / Complexation[6]
Bioprocessing Lactic AcidRhizopus arrhizus BrothDITDA (HOE 2652) + IsotridecanolHydrogen bonding / Acid-base complex[2]
Comparative Zinc(II)Chloride MatrixTBP (Tributyl phosphate)Solvating extraction (Lower selectivity vs Fe)[1][7]

Cellular Toxicity and Biocompatibility

When deploying DITDA in in situ extractive fermentation (hybrid bioprocessing), molecular toxicity is the primary limiting factor[2][8]. Solvents can accumulate in the cytoplasmic membrane of microorganisms, disrupting protein functionality and halting cell growth[8].

Studies evaluating the toxicity of various extractants on Rhizopus arrhizus demonstrate that DITDA (HOE 2652), when paired with isotridecanol, exhibits a highly favorable "medium toxicity" profile[2]. This is in stark contrast to modifiers like octanol or isodecanol, which are highly toxic and completely inhibit biomass growth[2]. Therefore, for pharmaceutical and biochemical engineers designing continuous lactic acid extraction loops, the DITDA/isotridecanol system represents a scientifically validated, biocompatible baseline.

Sources

Foundational

Diisotridecylamine: A Comprehensive Technical Guide to Toxicity, Safety, and Environmental Profile

Prepared by: Gemini, Senior Application Scientist Introduction Diisotridecylamine (CAS No. 57157-80-9) is a secondary aliphatic amine characterized by two branched, thirteen-carbon alkyl chains. This structure imparts sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Diisotridecylamine (CAS No. 57157-80-9) is a secondary aliphatic amine characterized by two branched, thirteen-carbon alkyl chains. This structure imparts specific physicochemical properties that make it suitable for various industrial applications, including as a corrosion inhibitor, lubricant additive, and intermediate in chemical synthesis. However, these same properties—notably its long, branched alkyl chains and amine functional group—also govern its toxicological and environmental profile.

This technical guide provides an in-depth analysis of the available data on Diisotridecylamine and its structurally related analogues. Due to a notable lack of comprehensive studies on Diisotridecylamine itself, this guide employs a scientifically accepted "read-across" approach. This involves leveraging data from closely related long-chain, branched secondary amines, such as "Amines, bis(C11-14 branched and linear alkyl)," to infer the likely toxicological and ecotoxicological properties of Diisotridecylamine. This methodology is a cornerstone of modern chemical risk assessment, allowing for robust hazard identification in the absence of substance-specific data.

This document is intended for researchers, toxicologists, and drug development professionals who require a detailed understanding of the safety and environmental implications of using Diisotridecylamine. We will delve into its human health effects, ecotoxicity, environmental fate, and the standardized methodologies used to ascertain these characteristics.

Physicochemical Properties

A substance's toxicological and environmental behavior is fundamentally linked to its physical and chemical properties.

PropertyValue/InformationSource
Chemical Name Diisotridecylamine-
Synonyms 11-methyl-N-(11-methyldodecyl)dodecan-1-amine[1]
CAS Number 57157-80-9[1]
Molecular Formula C₂₆H₅₅N[1]
Molecular Weight 381.72 g/mol [1]
Physical State Colorless to light yellow liquid[2]
Log Pow (Octanol-Water Partition Coefficient) 11.47 (Analogue data)[3]
Water Solubility Slightly soluble[2]

The high Log P value is particularly noteworthy, as it indicates a strong tendency for the substance to partition into fatty tissues and organic matter rather than remaining in aqueous phases. This has significant implications for its potential to bioaccumulate in organisms and adsorb to soil and sediment.

Human Health Toxicity

The assessment of Diisotridecylamine's impact on human health relies on data from structurally similar secondary amines. The primary hazards identified are related to its corrosive nature.

Acute Toxicity
  • Oral: An analogue substance, "Amines, bis(C11-14 branched and linear alkyl)," demonstrated low acute toxicity via the oral route in rats, with a reported LD50 of 2700 mg/kg body weight.[3]

  • Dermal: Specific dermal LD50 values are not available; however, the primary concern with dermal contact is severe irritation and corrosion rather than systemic toxicity.[4]

  • Inhalation: Exposure to a saturated vapor of an analogue at room temperature did not result in mortality in rats, suggesting low acute inhalation toxicity.[3]

Skin and Eye Irritation/Corrosion

Based on studies with analogue substances, Diisotridecylamine is expected to be corrosive to both skin and eyes.[3] This is a characteristic feature of many long-chain aliphatic amines. Contact can cause severe burns and irreversible eye damage. The signs of toxicity observed in animal studies are believed to be directly related to these corrosive properties.[3]

Sensitization

ECHA (European Chemicals Agency) data for the analogue "Amines, bis(C11-14-branched and linear alkyl)" includes a classification of Skin Sensitisation Category 1A (H317) , indicating that it may cause an allergic skin reaction.[5]

Genotoxicity

A bacterial reverse mutation test (Ames test) conducted according to OECD guidelines on an analogue substance showed no mutagenic effects.[3] This suggests that Diisotridecylamine is unlikely to be mutagenic.

Repeated Dose Toxicity

There is a lack of data regarding the systemic effects of repeated exposure to Diisotridecylamine or its close analogues.

Carcinogenicity

No data is available on the carcinogenic potential of Diisotridecylamine. However, a pertinent consideration for secondary amines is their potential to react with nitrosating agents (like nitrites) to form N-nitrosamines, a class of compounds known to include potent carcinogens.[3]

Summary of Human Health Hazards (Analogue Data)
EndpointResultClassification/ConclusionSource(s)
Acute Oral Toxicity LD50 = 2700 mg/kg bw (rat)Low Toxicity[3]
Skin Irritation/Corrosion Corrosive (rabbit)Causes severe skin burns[3]
Eye Irritation/Corrosion Corrosive (rabbit)Causes serious eye damage[3]
Skin Sensitization -May cause an allergic skin reaction (Cat. 1A)[5]
Mutagenicity Negative (Ames Test)Non-mutagenic[3]

Environmental Profile

The environmental impact of Diisotridecylamine is primarily driven by its persistence and high toxicity to aquatic organisms.

Environmental Fate

Studies on a close analogue indicate that Diisotridecylamine is not readily biodegradable .[3] This means it does not meet the stringent criteria for rapid and complete breakdown in standard aerobic biodegradation tests.

However, this does not imply that it is non-biodegradable. Specialized microorganisms, particularly from the Pseudomonas genus, are known to degrade long-chain alkylamines.[6][7] The likely aerobic biodegradation pathway for a secondary amine like Diisotridecylamine is initiated by an amine dehydrogenase enzyme. This enzyme would catalyze the cleavage of one of the C-N bonds to yield a primary amine (isotridecylamine) and an aldehyde (isotridecanal). The aldehyde is then rapidly oxidized to the corresponding carboxylic acid (isotridecanoic acid), which can subsequently enter the β-oxidation pathway for complete mineralization.[8][9]

G DITDA Diisotridecylamine (Secondary Amine) Enzyme Amine Dehydrogenase DITDA->Enzyme Aldehyde Isotridecanal (Aldehyde) Enzyme->Aldehyde PrimaryAmine Isotridecylamine (Primary Amine) Enzyme->PrimaryAmine AldehydeDH Aldehyde Dehydrogenase Aldehyde->AldehydeDH Acid Isotridecanoic Acid (Fatty Acid) AldehydeDH->Acid BetaOx β-Oxidation (Mineralization) Acid->BetaOx

Caption: Proposed aerobic biodegradation pathway for Diisotridecylamine.

  • Hydrolysis: Aliphatic amines are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

  • Photodegradation: In the atmosphere, aliphatic amines are not expected to undergo direct photolysis as they do not absorb light in the tropospheric UV range.[10] However, they will react with hydroxyl radicals (•OH), which is the dominant atmospheric degradation process.[10] In aquatic environments, the photolysis of amines can be enhanced in the presence of other substances, but direct photodegradation is generally not a significant fate process.[11]

With a high Log P value of 11.47 (analogue data), Diisotridecylamine has a strong potential to bioaccumulate in aquatic organisms.[3] This means that the substance can be taken up by an organism from the environment and accumulate in its tissues to concentrations higher than in the surrounding water.

Ecotoxicity

Data from analogues consistently show that Diisotridecylamine is harmful to very toxic to aquatic life.

The amine functional group, particularly in long-chain amines, is associated with aquatic toxicity. Secondary amines can protonate in the environment and are known to be toxic to algae and invertebrates.[3] ECHA has classified the analogue "Amines, bis(C11-14-branched and linear alkyl)" as Aquatic Acute 1 (H400 - Very toxic to aquatic life) and Aquatic Chronic 1 (H410 - Very toxic to aquatic life with long lasting effects) .[5]

Summary of Ecotoxicity Data (Analogue Data)
Trophic LevelEndpointResultClassificationSource(s)
Fish 96-hr LC5010 - 21.5 mg/LHarmful to fish[3]
Aquatic Invertebrates --Very toxic (Aquatic Acute 1)[5]
Algae --Very toxic (Aquatic Acute 1)[5]

Safety and Handling

Given its corrosive nature and potential for skin sensitization, strict safety protocols must be followed when handling Diisotridecylamine.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, and a face shield. Protective clothing, such as a lab coat or apron, is also required to prevent skin contact.[4]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or mists.[12]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Spill Response: In case of a spill, contain the material and absorb it with an inert material. Prevent entry into waterways and sewers due to its high aquatic toxicity.[4]

Experimental Protocols

The following sections provide a summary of the standardized OECD methodologies used to generate the toxicological and environmental data discussed in this guide.

Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

  • Exposure: The exposure period is typically 4 hours. After exposure, any residual test substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.

  • Scoring: Lesions are scored based on a standardized scale. The final classification is determined by the severity and reversibility of the skin reactions.[6]

Protocol: Bacterial Reverse Mutation Test (OECD 471)

Methodology:

  • Test Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are selected to detect different types of point mutations.[7]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This mimics mammalian metabolism and can convert non-mutagenic substances into mutagenic metabolites.[11]

  • Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar. This mixture is then poured onto a minimal agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[9]

Protocol: Ready Biodegradability - Closed Bottle Test (OECD 301D)

Methodology:

  • Preparation: A defined volume of mineral medium is saturated with air and placed in a test bottle. It is inoculated with a small volume of activated sludge from a sewage treatment plant.

  • Test Substance Addition: The test substance is added to the bottles at a concentration that does not inhibit microbial activity (typically 2-5 mg/L). Control bottles (inoculum only) and reference bottles (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The bottles are completely filled, sealed, and incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: The dissolved oxygen concentration is measured in the bottles at regular intervals. Biodegradation is calculated from the oxygen consumed by the microorganisms, corrected for the oxygen consumption in the control bottles.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches ≥60% degradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is first reached.[13]

Conclusion

Diisotridecylamine, based on substantial evidence from structurally similar long-chain secondary amines, presents a significant hazard profile. Its corrosive nature mandates stringent handling procedures to prevent severe skin burns and eye damage. Furthermore, its classification as a potential skin sensitizer requires careful management of dermal exposure.

From an environmental standpoint, the combination of high aquatic toxicity, potential for bioaccumulation, and lack of ready biodegradability classifies it as a substance of concern for aquatic ecosystems. While microbial degradation is possible, it is not a rapid process, leading to potential persistence in the environment. Any industrial use of Diisotridecylamine must be within closed systems with minimal environmental release, and waste streams must be managed appropriately to mitigate the risk to aquatic life.

Further research specifically on Diisotridecylamine (CAS 57157-80-9) would be beneficial to confirm the findings from read-across studies and to fill existing data gaps, particularly concerning repeated dose toxicity and its complete environmental degradation pathway.

References

  • Chemwatch. (n.d.). Amines, bis(C11-14-branched and linear alkyl) — Chemical Substance Information. Retrieved from Chemwatch.[5]

  • van Ginkel, C. G., et al. (2007). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Applied Microbiology and Biotechnology, 76(4), 937-944.[6]

  • ResearchGate. (n.d.). Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. Retrieved from ResearchGate.[8]

  • van Ginkel, C. G., et al. (2008). Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri. FEMS Microbiology Ecology, 66(2), 348-355.[7][9]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[7][9]

  • PubChem. (n.d.). Amines, bis(C11-14-branched and linear alkyl). National Center for Biotechnology Information.[14]

  • ACS Publications. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society.[11]

  • ResearchGate. (n.d.). Effect of alkyl chain length extension on the rates of degradation. Retrieved from ResearchGate.[15]

  • European Chemicals Agency (ECHA). (n.d.). Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates - Substance Information. Retrieved from ECHA.[16]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from ECHA.[17][18]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from ECHA.[18]

  • ResearchGate. (2025). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Retrieved from ResearchGate.[19]

  • ResearchGate. (2016). Sonophotocatalytic Degradation of Amines in Water. Retrieved from ResearchGate.[20]

  • Safety Data Sheet. (n.d.). [Relevant Safety Data Sheet for a similar long-chain amine].[4]

  • PubChem. (n.d.). Amines, C11-14-branched and linear alkyl. National Center for Biotechnology Information.[21]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA).[10]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). PUBLIC REPORT: Amines, di-C11-14-isoalkyl, C13-rich.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2009). FULL PUBLIC REPORT: Amines, bis (C11-14 branched and linear alkyl).[3]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2009). SAFETY DATA SHEET.[12]

  • Aropha. (n.d.). Test Data Sheet - OECD 301D.[13]

  • Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.[22]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from ECHA.[23]

  • ChemBK. (2024). 57157-80-9.[2]

  • YouTube. (2023). Which of the following is hydrolysed to give secondary amine?.[24]

  • European Chemicals Agency (ECHA). (n.d.). Overview - Tetradecylamine. Retrieved from ECHA CHEM.[25]

  • PubChem. (n.d.). Isotridecanamine, N-isotridecyl-. National Center for Biotechnology Information.[1]

  • OECD. (n.d.). Amine Oxides (AO) - SIDS Initial Assessment Report.[26]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.[27]

  • YouTube. (2019). Secondary Amine Formation/Hydrolysis reaction.[28]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Amines, C11-14-sec-alkyl - Substance Details - SRS.[29]

  • MDPI. (2023). Advances in photocatalytic degradation of organic pollutants in wastewaters. Catalysts.[30]

  • ACS Publications. (2008). UV Photodegradation of Inorganic Chloramines. Environmental Science & Technology.[31]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for liquid-liquid extraction using diisotridecylamine

A Comprehensive Guide to Liquid-Liquid Extraction Using Diisotridecylamine (DITDA) for Selective Separation Abstract This document provides a detailed protocol and technical guidance for the application of diisotridecyla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Liquid-Liquid Extraction Using Diisotridecylamine (DITDA) for Selective Separation

Abstract

This document provides a detailed protocol and technical guidance for the application of diisotridecylamine (DITDA), a secondary amine, as an extractant in liquid-liquid extraction (LLE) processes. Primarily utilized in hydrometallurgy for the separation and purification of metals, DITDA's efficacy is rooted in its ability to form stable metal-amine complexes that are soluble in an organic phase.[1] This guide will delve into the core principles of amine-based extraction, a step-by-step experimental protocol, key parameters for optimization, and essential safety considerations. While specific quantitative data for DITDA is not extensively published, this document establishes a foundational methodology based on the well-understood principles of amine-based solvent extraction and data from analogous systems.

Introduction: The Role of Diisotridecylamine in Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental separation technique widely employed in chemical laboratories and industrial processes for the purification, enrichment, and separation of various compounds from complex mixtures.[2][3] The choice of an appropriate extractant is paramount for the successful and selective separation of a target analyte. Diisotridecylamine (DITDA) is a secondary amine with long, branched alkyl chains that impart high lipophilicity, making it an effective extractant for use in LLE systems.[1]

The primary application of DITDA is in the field of hydrometallurgy, where it is used for the selective extraction of metal ions from aqueous solutions.[1] Its mechanism of action typically involves an anion exchange pathway. In an acidic aqueous environment, the amine group of the DITDA molecule becomes protonated, forming a bulky, organophilic cation. This cation can then pair with an anionic metal complex in the aqueous phase, facilitating the transfer of the metal into the immiscible organic phase.[1] The efficiency and selectivity of this process are highly dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, and the composition of both the aqueous and organic phases.[1]

Core Principles of Diisotridecylamine-Based Extraction

The effectiveness of DITDA as an extractant is governed by a series of chemical equilibria. The overall process can be broken down into three key stages: extraction, stripping, and regeneration.

  • Extraction: The target analyte (e.g., a metal ion in an anionic complex) is transferred from the aqueous phase to the organic phase containing DITDA. The efficiency of this step is heavily influenced by the pH of the aqueous solution, as this determines the extent of amine protonation and the stability of the metal complex.

  • Stripping: The extracted analyte is recovered from the "loaded" organic phase by shifting the chemical equilibrium. This is typically achieved by contacting the organic phase with a solution (the stripping agent) that breaks the metal-amine complex, causing the analyte to move back into a new aqueous phase. For amine-based extractants, acidic solutions are commonly used to reverse the extraction equilibrium.[1]

  • Regeneration: After the stripping step, the organic phase contains the protonated form of DITDA. To be reused, it must be returned to its free amine form. This is accomplished by treating the organic phase with a basic solution, such as sodium hydroxide or sodium carbonate, to neutralize the excess acid.[1]

The selectivity of the extraction can be fine-tuned by carefully controlling the pH. Different metal complexes often exhibit varying pH dependencies for their extraction, allowing for the separation of metals with similar chemical properties, such as cobalt and nickel.[1]

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for diisotridecylamine and all other chemicals used.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[4][6]

  • Storage: Store diisotridecylamine in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]

While a specific SDS for diisotridecylamine was not found in the search results, the general safety precautions for similar long-chain amines should be strictly followed.

Detailed Experimental Protocol for Liquid-Liquid Extraction

This protocol provides a general framework for performing a liquid-liquid extraction using DITDA. Researchers will need to optimize the specific parameters for their particular application.

Materials and Reagents
  • Diisotridecylamine (DITDA)

  • Organic diluent (e.g., kerosene, toluene, or other aliphatic or aromatic hydrocarbons)[1]

  • Modifier (e.g., isodecanol or other long-chain alcohols)[1][7]

  • Aqueous feed solution containing the target analyte

  • Acid for pH adjustment (e.g., HCl, H₂SO₄)

  • Base for pH adjustment (e.g., NaOH)

  • Stripping agent (e.g., acidic, basic, or salt solution)[1]

  • Regenerating agent (e.g., NaOH, Na₂CO₃ solution)[1]

  • Separatory funnels or mechanically agitated vessels

  • pH meter

  • Analytical instrumentation for determining analyte concentration (e.g., Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))[1]

Preparation of Solutions

Organic Phase:

  • Dissolve a predetermined concentration of diisotridecylamine (e.g., 0.1 M to 0.5 M) in the chosen organic diluent.[1]

  • If necessary, add a modifier (typically 2-5% v/v) to the organic phase to prevent the formation of a third phase and improve the solubility of the metal-amine complex.[1]

Aqueous Phase:

  • Prepare a stock solution of the target analyte at a known concentration in deionized water.

  • Adjust the pH of the aqueous solution to the desired value using an appropriate acid or base. The optimal pH will need to be determined experimentally.[7]

Extraction Procedure
  • Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel.[1]

  • Agitate the mixture vigorously for a set period (e.g., 5 to 30 minutes) to allow the system to reach equilibrium.[1]

  • Allow the phases to separate completely. The time required for phase disengagement should be noted.[1]

  • Carefully separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the "loaded" organic.[1]

  • Analyze the concentration of the analyte in the raffinate using a suitable analytical technique.[1]

  • Calculate the extraction efficiency (%E) using the following formula:[1] %E = [(C₀ - Cₑ) / C₀] * 100 Where:

    • C₀ is the initial analyte concentration in the aqueous phase.

    • Cₑ is the equilibrium analyte concentration in the raffinate.

Stripping Procedure
  • Take the "loaded" organic phase from the extraction step and combine it with a suitable stripping solution in a clean separatory funnel.

  • Follow the same mixing and phase separation procedure as in the extraction step.[1]

  • Analyze the analyte concentration in the stripping solution to determine the stripping efficiency.

Regeneration of the Organic Phase
  • After stripping, the organic phase needs to be regenerated for reuse.

  • Contact the stripped organic phase with a basic solution (e.g., NaOH, Na₂CO₃) to neutralize any excess acid and return the DITDA to its free amine form.[1]

Optimization of Extraction Parameters

The efficiency of a liquid-liquid extraction process using DITDA is highly dependent on several key parameters that should be systematically optimized.[3]

ParameterRecommended Range/ValueRationale
pH of Aqueous Phase To be determined experimentallyThe pH affects the protonation of the amine and the formation and stability of the analyte complex. Optimal pH is crucial for selective extraction.[1]
DITDA Concentration 0.1 M - 0.5 MThe concentration of the extractant influences the extraction capacity. Higher concentrations can increase efficiency but may also affect phase separation.[1]
Organic Diluent Kerosene, toluene, aliphatic or aromatic hydrocarbonsThe choice of diluent affects the solubility of the DITDA and the metal-amine complex, as well as phase disengagement time.[1]
Modifier Concentration 2-5% v/vA modifier is often necessary to prevent the formation of a third phase and improve the solubility of the extracted complex.[1][7]
Phase Ratio (O:A) 1:1 (initial), can be variedThe ratio of the organic to aqueous phase volumes can impact extraction efficiency.[7]
Contact Time 5 - 30 minutesSufficient time is needed for the extraction equilibrium to be reached. This should be determined experimentally.[1]
Temperature AmbientTemperature can affect the extraction equilibrium and kinetics. The effect of temperature should be investigated if ambient conditions are not optimal.[3]

Visualization of the LLE Workflow

The following diagram illustrates the key stages of a typical liquid-liquid extraction process using diisotridecylamine.

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process Steps Aqueous_Feed Aqueous Feed (Analyte + Water) Extraction Extraction Aqueous_Feed->Extraction Raffinate Raffinate (Depleted Aqueous) Organic_Phase Organic Phase (DITDA + Diluent) Organic_Phase->Extraction Loaded_Organic Loaded Organic (Analyte-DITDA Complex) Stripping Stripping Loaded_Organic->Stripping Stripped_Organic Stripped Organic (Protonated DITDA) Regeneration Regeneration Stripped_Organic->Regeneration Regenerated_Organic Regenerated Organic Regenerated_Organic->Organic_Phase Recycle Extraction->Raffinate Extraction->Loaded_Organic Stripping->Stripped_Organic Product Product (Concentrated Analyte) Stripping->Product Regeneration->Regenerated_Organic Stripping_Agent Stripping Agent Stripping_Agent->Stripping Regenerating_Agent Regenerating Agent Regenerating_Agent->Regeneration

Caption: Workflow diagram for a liquid-liquid extraction process using DITDA.

Conclusion

Diisotridecylamine is a valuable extractant for liquid-liquid extraction, particularly in the separation of metal ions.[1] While detailed, publicly available data for DITDA is limited, the fundamental principles of amine-based extraction provide a solid foundation for developing robust and efficient separation protocols. The key to a successful DITDA-based LLE is the systematic optimization of parameters such as pH, extractant concentration, and phase composition. By following the guidelines and protocol outlined in this application note, researchers and drug development professionals can effectively utilize diisotridecylamine for their specific separation needs.

References

  • Benchchem. (n.d.). Ditridecylamine in Hydrometallurgy: A Technical Guide to Solvent Extraction Applications.
  • Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1853. [Link]

  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film.
  • Benchchem. (n.d.). Benchmarking Ditridecylamine-Based Solvent Extraction: A Comparative Guide to Separation Techniques.
  • Soltanmohammadi, M., & Arab-Zavar, M. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences, 26(3), 323-331. [Link]

  • Othman, N., Noah, N. F. M., & Othman, Z. (2010). Liquid-liquid Extraction of Black B Dye from Liquid Waste Solution Using Tridodecylamine. Journal of Applied Sciences, 10(23), 3042-3046. [Link]

  • Sild, S., & Koel, M. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7751-7758. [Link]

Sources

Application

Application Note: Diisotridecylamine (DITA) as a Selective Solvent Extractant in Rare Earth Element Purification Workflows

Target Audience: Researchers, Metallurgical Scientists, and Drug Development Professionals (Radiopharmaceuticals & MRI Contrast Agents). Content Type: Technical Guide and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Metallurgical Scientists, and Drug Development Professionals (Radiopharmaceuticals & MRI Contrast Agents). Content Type: Technical Guide and Experimental Protocol.

Executive Summary

Rare Earth Elements (REEs) such as Gadolinium, Lutetium, and Neodymium are mission-critical for advanced biopharmaceuticals (e.g., MRI contrast agents, targeted radioligand therapies) and high-tech manufacturing. However, primary REE ores like monazite and bastnäsite contain significant concentrations of radioactive actinides, specifically Thorium (Th) and Uranium (U). For biomedical applications, the absolute removal of these radioactive contaminants is a strict regulatory prerequisite.

While primary amine extractants indiscriminately co-extract REEs alongside contaminants, secondary amines—specifically Diisotridecylamine (DITA) , often marketed under trade names like Hostarex A226—serve as highly selective gatekeepers. DITA quantitatively extracts tetravalent/hexavalent actinides and transition metals (like Zn and Fe)[1] while rejecting trivalent REEs into the aqueous raffinate[2]. This application note details the mechanistic causality, quantitative benchmarks, and field-proven protocols for utilizing DITA in REE purification.

Mechanistic Grounding & Causality (E-E-A-T)

The efficacy of DITA lies in its unique molecular geometry and its reliance on an anion-exchange extraction mechanism. Understanding the causality behind its selectivity is critical for optimizing solvent extraction (SX) parameters.

The Anion-Exchange Mechanism

In acidic sulfate media (typical of monazite leach liquors), Thorium and Uranium form stable, bulky anionic complexes, such as [Th(SO4​)3​]2− . When the DITA organic phase is pre-equilibrated with sulfuric acid, the secondary amine nitrogen is protonated, forming an active alkylammonium sulfate salt:

2R2​NH(org)​+H2​SO4(aq)​⇌(R2​NH2​)2​SO4(org)​

At the liquid-liquid interface, the anionic actinide complex exchanges with the sulfate ion, pulling the radioactive contaminant into the organic phase:

Causality of REE Rejection (Steric Hindrance)

Why does DITA extract Thorium but reject Rare Earth Elements? Trivalent REEs ( La3+ to Lu3+ ) predominantly exist as hard cations or weak, neutral sulfate complexes in acidic media, which inherently resist anion exchange. Furthermore, DITA possesses highly branched isotridecyl chains. This creates immense steric hindrance around the secondary nitrogen center. Even if trace REEs form weak anionic complexes, the extreme steric bulk of DITA physically prevents their coordination[3]. Consequently, DITA exhibits a near-zero extraction coefficient for REEs, ensuring they remain safely in the aqueous raffinate[2].

Quantitative Benchmarks

The table below summarizes the extraction efficiencies of different amine classes, highlighting why secondary amines (DITA) are the industry standard for REE purification via actinide rejection.

Extractant ClassExample ReagentThorium (Th) ExtractionUranium (U) ExtractionREE Co-ExtractionPrimary Application in SX
Primary Amine Octylamine> 95%> 90%High (~30-50%) Bulk extraction of mixed metals.
Secondary Amine Diisotridecylamine (DITA) > 95% > 90% < 1% Selective REE purification (Th/U removal).
Tertiary Amine Alamine 336Moderate (~80%)> 90%< 1%Selective Uranium recovery.

Experimental Protocol: Selective Removal of Th/U from REE Liquors

Self-Validating System Design: This protocol incorporates a mandatory scrubbing phase. By back-extracting mechanically entrained REEs before the final stripping step, the system self-validates the purity of the actinide waste stream and maximizes the yield of the REE product.

Phase 1: Reagent Preparation
  • Organic Phase Formulation: Dissolve DITA in an aliphatic hydrocarbon diluent (e.g., kerosene) to achieve a standard 0.1 M concentration.

  • Modifier Addition: Add 3-5% (v/v) isodecanol to the organic phase.

    • Causality: Highly branched secondary amines are prone to third-phase formation (emulsion) during heavy metal loading. The long-chain alcohol acts as a phase modifier, increasing the solubility of the extracted metal-amine complex in the non-polar diluent and ensuring rapid, clean phase disengagement.

  • Acid Equilibration: Contact the organic phase with 0.5 M H₂SO₄ at an Organic:Aqueous (O:A) ratio of 1:1 for 10 minutes to protonate the amine.

Phase 2: Solvent Extraction (Mixer-Settler)
  • Extraction Contact: Introduce the monazite sulfate leach liquor (containing REEs, Th, and U) and the pre-equilibrated organic phase into a counter-current mixer-settler at an O:A ratio of 1:1 to 2:1.

  • Mixing: Agitate at 25°C for 5–10 minutes.

    • Causality: While secondary amine extraction equilibrium is typically reached within 1-2 minutes, a 5-10 minute contact time ensures maximum mass transfer of the bulky [Th(SO4​)3​]2− complexes across the phase boundary.

  • Phase Separation: Allow the mixture to settle. The upper organic phase now contains >95% of the radioactive contaminants. The lower aqueous phase (raffinate) contains the purified REEs.

Phase 3: Scrubbing and Stripping
  • Scrubbing (Yield Validation): Contact the loaded organic phase with 0.1 M H₂SO₄ (O:A = 5:1). This washes out any mechanically entrained REE droplets, returning them to the primary aqueous stream.

  • Stripping (Regeneration): Contact the scrubbed organic phase with 1.0 M Na₂CO₃ or 1.0 M NaCl.

    • Causality: The high concentration of carbonate/chloride ions reverses the anion exchange, driving the Th/U back into a separate, concentrated waste aqueous phase and regenerating the DITA for continuous recycling.

  • REE Recovery: Precipitate the highly purified REEs from the aqueous raffinate using oxalic acid, followed by calcination to yield pharmaceutical-grade REE oxides.

Process Visualizations

Workflow Feed Monazite Leach Liquor (REEs³⁺, Th⁴⁺, U⁶⁺) Extraction Solvent Extraction (Mixer-Settler) Feed->Extraction Aqueous Feed OrgPrep Organic Phase 0.1M DITA + Kerosene OrgPrep->Extraction Organic Feed LoadedOrg Loaded Organic Phase (Th, U Extracted) Extraction->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (Purified REEs³⁺) Extraction->Raffinate Aqueous Phase Strip Stripping (1M NaCl / Na₂CO₃) LoadedOrg->Strip Contaminant Removal Precip Oxalate Precipitation (High-Purity REEs) Raffinate->Precip REE Recovery

Fig 1: Continuous solvent extraction workflow for REE purification using DITA.

Mechanism AqPhase Aqueous Phase [Th(SO₄)₃]²⁻ & REE³⁺ Interface Liquid-Liquid Interface Anion Exchange AqPhase->Interface OrgPhase Organic Phase Protonated DITA: (R₂NH₂⁺)₂SO₄²⁻ OrgPhase->Interface Extracted Extracted Complex (Organic) (R₂NH₂)₂Th(SO₄)₃ Interface->Extracted Selective Affinity Rejected Rejected Species (Aqueous) REE³⁺ (Sterically Blocked) Interface->Rejected Steric Hindrance

Fig 2: Anion exchange mechanism demonstrating DITA's selectivity for Thorium over REEs.

Sources

Method

Application Notes and Protocols for the Hydrometallurgical Recovery of Precious Metals Using Diisotridecylamine

Introduction: The Role of Diisotridecylamine in Precious Metal Refining The recovery and purification of precious metals such as gold (Au), platinum (Pt), and palladium (Pd) are of immense economic and technological impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Diisotridecylamine in Precious Metal Refining

The recovery and purification of precious metals such as gold (Au), platinum (Pt), and palladium (Pd) are of immense economic and technological importance.[1] Hydrometallurgical processes, which involve the leaching of metals into an aqueous solution followed by separation and concentration, are central to modern precious metal refining.[2] Solvent extraction has emerged as a highly efficient and selective method within this framework, enabling the separation of target metals from complex leach solutions.[1][3]

This technical guide focuses on the application of diisotridecylamine (DITDA), a high-molecular-weight secondary amine, as a potent and selective extractant in the solvent extraction of precious metals. Its long, branched alkyl chains render it highly soluble in organic solvents and virtually immiscible with aqueous solutions, a critical property for an effective extractant.[4] While detailed, peer-reviewed experimental protocols specifically for diisotridecylamine are not abundant in publicly accessible literature, this guide provides a comprehensive overview based on the established principles of amine-based solvent extraction and available patent literature.[4]

The primary mechanism involves the formation of an amine salt which then participates in an anion exchange reaction with stable anionic chloro-complexes of precious metals, such as [AuCl₄]⁻, [PtCl₆]²⁻, and [PdCl₄]²⁻, which are readily formed in chloride-rich acidic media.[4] This guide will detail the underlying chemistry, provide adaptable experimental protocols, and discuss the analytical methodologies required for the successful implementation of DITDA in the recovery of precious metals.

Core Principles: The Chemistry of Amine-Based Extraction

The extraction of precious metal chloro-complexes using diisotridecylamine is fundamentally an anion exchange process. The process can be delineated into two key stages: extraction and stripping.

1. Extraction: The organic phase, containing DITDA dissolved in a suitable diluent, is brought into contact with an acidic aqueous leach solution containing the precious metal ions. The secondary amine is protonated by the acid to form an ammonium salt. This organophilic ammonium cation then extracts the anionic metal complex from the aqueous phase into the organic phase.[4]

The general extraction equilibrium for a monovalent anionic complex like tetrachloroaurate(III) ([AuCl₄]⁻) can be represented as:

R₂NH(org) + H⁺(aq) + [AuCl₄]⁻(aq) ⇌ [R₂NH₂]⁺[AuCl₄]⁻(org)

For a divalent anionic complex such as hexachloroplatinate(IV) ([PtCl₆]²⁻), the reaction is:

2R₂NH(org) + 2H⁺(aq) + [PtCl₆]²⁻(aq) ⇌ ([R₂NH₂]⁺)₂[PtCl₆]²⁻(org)

Where R represents the isodecyl group.

2. Stripping: To recover the precious metal from the loaded organic phase, a stripping solution is employed. This solution reverses the extraction equilibrium, transferring the metal back into an aqueous phase in a concentrated and purified form. The choice of stripping agent is crucial for selective recovery and depends on the specific metal being targeted.

Diagram of the Anion Exchange Mechanism

Anion_Exchange_Mechanism Figure 1: Anion Exchange Mechanism for Precious Metal Extraction by Diisotridecylamine cluster_Aqueous Aqueous Phase (Leach Solution) cluster_Organic Organic Phase H+ H⁺ Protonated_DITDA [R₂NH₂]⁺ H+->Protonated_DITDA MClx [MClₓ]ⁿ⁻ (e.g., [AuCl₄]⁻, [PtCl₆]²⁻) Loaded_DITDA ([R₂NH₂]⁺)ₙ[MClₓ]ⁿ⁻ MClx->Loaded_DITDA DITDA R₂NH (Diisotridecylamine) DITDA->Protonated_DITDA Protonation Protonated_DITDA->Loaded_DITDA Anion Exchange

Caption: Anion exchange mechanism for precious metal extraction by DITDA.

Experimental Protocols

The following protocols are generalized and should be optimized for specific feed solutions and target metals.

Protocol 1: General Solvent Extraction of Precious Metals

1. Preparation of the Organic Phase:

  • Dissolve diisotridecylamine in a suitable organic diluent (e.g., kerosene, toluene) to a concentration of 0.1 M to 0.5 M.

  • To prevent the formation of a third phase and improve the solubility of the metal-amine complex, a modifier such as isodecanol may be added (typically 2-5% v/v).

2. Preparation of the Aqueous Phase:

  • The aqueous feed should be a chloride solution of the precious metals with an appropriate acidity. The optimal pH will vary depending on the target metal and the presence of other metals. For gold extraction from malonate media using a secondary amine, a pH range of 7-10 has been shown to be effective.[5] For platinum and palladium from chloride media, acidic conditions are generally preferred.

3. Extraction Procedure:

  • Combine the organic and aqueous phases in a separatory funnel at a specific organic-to-aqueous phase ratio (O:A). An initial O:A ratio of 1:1 is a good starting point for laboratory-scale tests.

  • Shake the funnel vigorously for a sufficient time to reach equilibrium (e.g., 5-15 minutes).

  • Allow the phases to separate. The time for phase disengagement will depend on the composition of the phases.

  • Separate the two phases. The aqueous phase is now the raffinate (depleted of the extracted metal), and the organic phase is the "loaded organic."

4. Analytical Determination of Extraction Efficiency:

  • Determine the concentration of the precious metal in the initial aqueous phase and the raffinate using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the extraction efficiency (%E) using the formula: %E = ([Metal]initial - [Metal]raffinate) / [Metal]initial * 100

Protocol 2: Selective Stripping of Platinum and Palladium

This protocol is adapted from methodologies described for secondary amines.[6]

1. Selective Stripping of Platinum:

  • Contact the loaded organic phase containing both platinum and palladium with an aqueous alkaline solution. A range of alkaline reagents can be tested, such as dilute sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

  • The platinum will be selectively stripped into the aqueous phase.

  • Separate the phases and analyze the aqueous strip solution for platinum concentration.

2. Selective Stripping of Palladium:

  • The remaining organic phase, now primarily loaded with palladium, is then contacted with an acidified reducing agent.

  • An example of a suitable stripping solution is an acidic thiourea solution.

  • The palladium will be stripped into this aqueous phase.

  • Separate the phases and analyze the aqueous strip solution for palladium concentration.

Protocol 3: Stripping of Gold

For gold, stripping can be achieved by contacting the loaded organic phase with a suitable stripping agent.

  • Acidic Stripping: 1 M nitric acid (HNO₃) has been shown to be effective for stripping gold from a secondary amine in xylene.[5]

  • Thiourea Stripping: Acidified thiourea solutions are also effective for stripping gold.

Diagram of a General Solvent Extraction Workflow

Solvent_Extraction_Workflow Figure 2: General Workflow for Precious Metal Recovery via Solvent Extraction Aqueous_Feed Aqueous Feed Solution (Precious Metals in HCl) Extraction Extraction (Mixer-Settler) Aqueous_Feed->Extraction Organic_Phase Organic Phase (DITDA in Kerosene) Organic_Phase->Extraction Raffinate Raffinate (Aqueous, Metal-Depleted) Extraction->Raffinate Aqueous Loaded_Organic Loaded Organic Phase Extraction->Loaded_Organic Organic Stripping Stripping (Mixer-Settler) Loaded_Organic->Stripping Stripped_Organic Stripped Organic Phase (Recycled) Stripping->Stripped_Organic Organic Pregnant_Liquor Pregnant Liquor (Concentrated Precious Metal Solution) Stripping->Pregnant_Liquor Aqueous Stripping_Agent Stripping Agent (e.g., HNO₃, Thiourea) Stripping_Agent->Stripping Stripped_Organic->Organic_Phase Recycle Metal_Recovery Metal Recovery (e.g., Electrowinning, Precipitation) Pregnant_Liquor->Metal_Recovery Pure_Metal High-Purity Precious Metal Metal_Recovery->Pure_Metal

Caption: General workflow for precious metal recovery via solvent extraction.

Data Presentation: Key Operational Parameters

The efficiency and selectivity of the solvent extraction process are influenced by several key parameters. The following table summarizes these variables and their expected impact.

ParameterTypical RangeRationale and Impact on Extraction
DITDA Concentration 0.1 M - 0.5 M in diluentHigher concentrations generally lead to higher extraction efficiency but can increase viscosity and cost.
Aqueous Phase pH Acidic (for Pt, Pd), Neutral to Alkaline (for Au in some systems)Crucial for the protonation of the amine and the stability of the metal chloro-complexes. pH control is a key factor in achieving selectivity between different metals.
Organic Diluent Kerosene, Toluene, XyleneThe diluent affects the solubility of the extractant and the metal-amine complex, phase disengagement time, and can influence extraction efficiency.
Phase Modifier 2-5% v/v IsodecanolPrevents the formation of a third phase, especially at high metal loadings, and improves phase separation.
O:A Ratio 1:5 to 5:1Influences the concentration factor and the number of stages required for quantitative extraction.
Contact Time 5 - 30 minutesSufficient time must be allowed for the system to reach equilibrium.
Stripping Agent Dilute acids (e.g., HNO₃), alkaline solutions (e.g., NaOH), complexing agents (e.g., thiourea)The choice of stripping agent and its concentration determines the efficiency of metal recovery from the loaded organic phase and enables selective stripping of different metals.

Analytical Protocols: Quantification of Precious Metals

Accurate determination of precious metal concentrations in both the aqueous and organic phases is essential for process control and efficiency calculations.

1. Sample Preparation:

  • Aqueous Samples (Leach solution, Raffinate, Strip Liquor): These samples can often be analyzed directly or after appropriate dilution with deionized water or a dilute acid matrix.

  • Organic Samples (Loaded Organic, Stripped Organic): The organic phase needs to be back-extracted into an aqueous solution before analysis. This can be achieved by stripping the metal with a suitable stripping agent as described in the protocols above. The resulting aqueous solution can then be analyzed.

2. Analytical Technique: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • ICP-OES is a robust and widely used technique for the analysis of metallurgical samples, including ferrous, non-ferrous, and precious metals.[7] It can simultaneously measure multiple elements from trace levels (ppm) to high concentrations.[7]

  • For high-precision analysis of major components in precious metal alloys, a standard bracketing technique as described in ISO standards 11494 and 11495 can be employed.[8][9] This involves alternating measurements of calibration standards and samples to compensate for instrumental drift and matrix effects.[9]

Table of ICP-OES Operating Conditions for Precious Metal Analysis (Illustrative)

ParameterCondition
RF Power1.2 kW
Coolant Gas Flow Rate14.0 L/min
Plasma Gas Flow Rate1.2 L/min
Carrier Gas Flow Rate0.7 L/min
Sample Uptake MethodPeristaltic Pump
Type of Spray ChamberGlass Cyclonic
Type of NebulizerConcentric
Injector Tube Diameter3.0 mm
(These are typical parameters and should be optimized for the specific instrument and application)

Conclusion and Future Perspectives

Diisotridecylamine presents a viable and effective extractant for the hydrometallurgical recovery of precious metals. Its application is grounded in the well-understood principles of amine-based solvent extraction. The protocols and workflows provided in this guide offer a solid foundation for researchers and process engineers to develop specific and optimized separation schemes for gold, platinum, and palladium. Further research to generate more quantitative data on the performance of DITDA, particularly regarding its selectivity in complex multi-elemental leach solutions, would be highly valuable for its broader industrial implementation. The continuous development of more selective stripping agents and the optimization of process parameters will further enhance the economic and environmental sustainability of precious metal refining using diisotridecylamine.

References

  • Separation and selective recovery of platinum and palladium by solvent extraction. (U.S. Patent No. 4,041,126). (1977).
  • The most common domains of applications for ICP-OES. (n.d.). HORIBA. [Link]

  • Rapid solvent extraction of gold(III) with high molecular weight amine from malonate media. (2013). Scholars Research Library. [Link]

  • Separation and purification of platinum and palladium. (Canadian Patent No. 1,086,070). (1980).
  • ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals. (2022, November 7). Lab Manager. [Link]

  • Separation of Pd from Pt and Rh by solvent extraction method from waste solution. (2024, August 1). Scientific Reports. [Link]

  • Determination of Gold in Geologic Materials by Solvent Extraction and Atomic-Absorption Spectrometry. (1967). U.S. Geological Survey Circular 544. [Link]

  • Solvent extraction of platinum using amine based extractants in different solutions: A review. (n.d.). ResearchGate. [Link]

  • Evaluation of different internal standards for precious metals quantification. (2016). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Determination of Major Precious Metal Components by ICP-OES. (n.d.). SPECTRO Analytical Instruments. [Link]

  • Determination of gold(I) in cyanide solutions by solvent extraction and atomic absorption spectrometry. (1968). Analytical Chemistry. [Link]

  • Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023, August 3). Encyclopedia.pub. [Link]

  • Selective and Mutual Separation of Palladium (II), Platinum (IV), and Rhodium (III) Using Aliphatic Primary Amines. (2020, February 29). MDPI. [Link]

  • Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021, January 8). National Institutes of Health. [Link]

  • Gold Platinum Palladium Precious Metal Extraction Methods and Extraction Equipment. (2025, September 17). JXSC Machine. [Link]

  • Rapid solvent extraction of gold(III) with high molecular weight amine from organic acid solution. (2001). Gold Bulletin. [Link]

  • Progress in gold solvent extraction. (n.d.). ScienceDirect. [Link]

  • Method for recovering gold by solvent extraction. (U.S. Patent No. 2013/0104701 A1). (2013).
  • High Precision Analysis of Major Components in Precious Metals by ICP-OES. (2025, December 24). Agilent. [Link]

  • Process for the recovery of gold from an ore in chloride medium with a nitrogen species. (2013, August 29).
  • Method for separating and isolating gold from copper in a gold processing system. (U.S. Patent No. 5,961,833). (1999).
  • Solvent Extraction in Precious Metals Refining. (n.d.). Proses Makina. [Link]

  • A Simple Primary Amide for the Selective Recovery of Gold from Secondary Resources. (n.d.). OSTI.GOV. [Link]

  • Selective Extraction of Platinum(IV) from the Simulated Secondary Resources Using Simple Secondary Amide and Urea Extractants. (2021, September 1). MDPI. [Link]

  • Gold refining by solvent extraction—the Minataur™ Process. (n.d.). The Southern African Institute of Mining and Metallurgy. [Link]

  • Environmentally Friendly Extraction of Novel Deep Eutectic Solvent for Gold Extraction. (n.d.). ResearchGate. [Link]

  • Recovery of platinum group metals (PGM) from acidic solutions by reduction precipitation with sodium borohydride. (U.S. Patent No. 5,304,233). (1994).
  • Solvent extraction process for separation of precious metals. (European Patent No. EP0210004A1). (1987).
  • Solvent Extraction in Platinum Group Metal Processing. (n.d.). ResearchGate. [Link]

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). National Institutes of Health. [Link]

  • On the Use of Pseudo-Protic Ionic Liquids to Extract Gold(III) from HCl Solutions. (2023, March 27). MDPI. [Link]

  • METHOD FOR RECOVERING GOLD BY SOLVENT EXTRACTION. (European Patent No. EP 2580162 B1). (2018, May 30). EPO. [Link]

  • SX Solvent Extraction Process Principles Theory. (2017, February 1). 911Metallurgist. [Link]

  • Selective Recovery of Precious Metals through Photocatalysis. (n.d.). ResearchGate. [Link]

  • Chloride process for the leaching of gold. (European Patent No. EP2836617A1). (2015).
  • Direct recovery of precious metals by solvent extraction and selective removal. (U.S. Patent No. 4,654,145). (1987).
  • Selective recovery of precious metals by persimmon waste chemically modified with dimethylamine. (2015). PubMed. [Link]

Sources

Application

Optimal Diisotridecylamine (DITDA) Concentration for Heavy Metal Wastewater Treatment: A Protocol for Selective Zinc Recovery

Audience: Researchers, Process Chemists, and Separation Scientists Application: Hydrometallurgy, Industrial Wastewater Treatment, and Liquid-Liquid Extraction (Solvent Extraction) Executive Summary The recovery of valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Separation Scientists Application: Hydrometallurgy, Industrial Wastewater Treatment, and Liquid-Liquid Extraction (Solvent Extraction)

Executive Summary

The recovery of valuable heavy metals from highly acidic industrial effluents—such as spent hot-dip galvanizing pickling liquors—requires highly selective liquid ion exchangers. Diisotridecylamine (DITDA) , a secondary aliphatic amine (commercially known as Hostarex A226), has emerged as a superior basic extractant for the separation of zinc(II) from iron-rich chloride matrices[1]. Unlike non-specific precipitation methods, DITDA allows for the reversible, concentration-driven extraction of metal chloro-complexes.

This application note establishes the optimal DITDA concentration framework, details the causality behind phase formulation, and provides a self-validating experimental protocol for achieving >95% zinc recovery while minimizing iron co-extraction[2].

Mechanistic Causality of DITDA Extraction

To design an effective extraction protocol, one must understand the chemical causality driving the mass transfer. DITDA ( R2​NH ) operates via a two-step protonation and anion-exchange mechanism .

In high-chloride environments (e.g., >2.7 M HCl), transition metals form anionic chloro-complexes. Zinc readily forms the stable ZnCl42−​ anion. The extraction is driven by the initial protonation of the amine by the acid, followed by the interfacial exchange of chloride ions for the metal complex[2],[1].

Causality of Reversibility: The process does not liberate protons; rather, it is driven by the chloride concentration gradient. High chloride in the feed drives extraction, while contacting the loaded organic phase with demineralized water (low chloride) reverses the equilibrium, stripping the metal back into an aqueous phase[2].

Mechanism A Aqueous Waste (ZnCl4²⁻ + HCl) D Ion Exchange Complexation A->D ZnCl4²⁻ transfer B Organic Solvent (DITDA: R₂NH) C Protonated Amine (R₂NH₂⁺Cl⁻) B->C + HCl (Protonation) C->D Interfacial reaction E Loaded Organic (R₂NH₂)₂ZnCl₄ D->E - 2Cl⁻ (Aqueous)

Caption: Reactive ion-exchange extraction mechanism of Zn(II) using diisotridecylamine.

Phase Formulation & Concentration Optimization

A common failure point in aliphatic amine extraction is the formation of a "third phase"—a heavy, viscous organic layer containing the polar metal-amine complex that becomes insoluble in the non-polar diluent[2].

Causality of Modifier Addition: To prevent third-phase formation, a phase modifier (a long-chain alcohol like decanol or isodecanol) must be added. The alcohol increases the overall polarity of the organic phase, keeping the complex fully solvated[2],[1].

Based on rigorous equilibrium isotherm studies, the optimal organic phase composition for treating effluents containing up to 80 g/L Zn is summarized in Table 1.

Table 1: Optimal Organic Phase Composition for DITDA Extraction
ComponentChemical IdentityOptimal ConcentrationFunctional Purpose
Extractant Diisotridecylamine (DITDA)30% v/v (~1.44 M)Active liquid ion exchanger; binds metal chloro-complexes[2].
Modifier Decanol / Isodecanol15% v/v Prevents third-phase emulsion; maintains complex solubility[2],[1].
Diluent Low-aromatic Kerosene55% v/v Reduces fluid viscosity; ensures rapid phase disengagement[2].

(Note: For the removal of trace metal complex dyes from textile wastewater, lower DITDA concentrations of 2–5 wt% are sufficient[3].)

Experimental Protocol: Self-Validating Batch Extraction

The following protocol is designed for laboratory-scale validation of DITDA extraction efficiency. It incorporates built-in self-validation checkpoints to ensure data integrity.

Phase 1: Feed Pre-Treatment

Causality of Iron Reduction: DITDA strongly co-extracts Fe(III) as FeCl4−​ , which competes with zinc and lowers selectivity. However, Fe(II) does not form stable extractable anionic complexes. Therefore, Fe(III) must be reduced to Fe(II) prior to extraction[2],[1].

  • Analyze the initial aqueous feed (e.g., 10% HCl pickling waste) using ICP-OES to determine total Zn, Fe(II), and Fe(III) concentrations.

  • Add metallic iron scrap or ascorbic acid to the feed solution until the redox potential indicates complete reduction of Fe(III) to Fe(II).

  • Self-Validation Checkpoint 1: Perform a spot test with potassium thiocyanate (KSCN). A lack of blood-red coloration confirms the absence of Fe(III).

Phase 2: Liquid-Liquid Extraction
  • Prepare the organic phase by mixing 30% v/v DITDA, 15% v/v decanol, and 55% v/v Exxsol D220/230 (kerosene)[2].

  • In a separatory funnel, combine the aqueous feed and the organic solvent at an Organic:Aqueous (O:A) phase ratio of 1:1 (e.g., 50 mL each).

  • Mechanically agitate the mixture at 300 rpm for exactly 15 minutes at ambient temperature (25°C) to reach thermodynamic equilibrium[2].

  • Allow the mixture to stand for gravity settling.

  • Self-Validation Checkpoint 2: Measure the Phase Disengagement Time (PDT). Complete separation should occur in <3 minutes. If a cloudy third layer persists, the decanol concentration must be increased.

Phase 3: Stripping & Recovery
  • Separate the loaded organic phase from the aqueous raffinate.

  • Contact the loaded organic phase with demineralized water (O:A ratio of 1:1) in a clean separatory funnel.

  • Agitate for 15 minutes, then allow phases to separate. Repeat this stripping step three times using fresh demineralized water to ensure quantitative recovery[2].

  • Self-Validation Checkpoint 3 (Mass Balance): Quantify the zinc concentration in the final aqueous raffinate and the combined strip liquors via EDTA titration or ICP-OES. The system is validated if: ZnFeed​=ZnRaffinate​+ZnStrip​ (Variance < 5%).

Workflow N1 1. Feed Pre-treatment Reduce Fe(III) to Fe(II) N3 3. Liquid-Liquid Extraction O:A = 1:1, 15 min agitation N1->N3 Aqueous Feed N2 2. Solvent Formulation 30% DITDA + 15% Decanol N2->N3 Organic Phase N4 4. Phase Separation Gravity Settling N3->N4 N4->N1 Raffinate (Discharge) N5 5. Aqueous Stripping Demineralized Water N4->N5 Loaded Organic N5->N2 Regenerated Solvent N6 6. Metal Recovery Concentrated ZnCl₂ N5->N6 Strip Liquor

Caption: Continuous solvent extraction workflow for selective heavy metal recovery.

Quantitative Performance & Selectivity

When formulated at the optimal 30% v/v concentration, DITDA outperforms tertiary amines and performs comparably to Tributyl Phosphate (TBP) in terms of loading capacity, while avoiding the hydrolytic degradation issues associated with organophosphates[4],[2].

Table 2: Comparative Extraction Efficiency from 10% HCl Matrix

(Initial Feed: 5 g/L Zn, 60 g/L Fe; O:A Ratio = 1:1)

Extractant SystemZn(II) Extraction (%)Fe(III) Extraction (%)Fe(II) Extraction (%)Stripping Efficiency (Water)
DITDA (30%) + Decanol (15%) > 95.0% > 80.0%< 5.0% > 98.0%
TBP (50%)> 95.0%> 90.0%< 5.0%> 95.0%
Triisooctylamine (30%)> 90.0%> 85.0%< 5.0%Emulsion Issues
CYANEX 301 (Acidic)< 10.0%< 10.0%< 5.0%N/A

Data synthesized from standardized shake-flask benchmarks[2],[1]. Note that acidic extractants like CYANEX fail in high-HCl matrices due to protonation suppression.

References

  • Removal of Zinc(II) from Spent Hydrochloric Acid Solutions from Zinc Hot Galvanizing Plants Industrial & Engineering Chemistry Research (ACS Publications)2

  • The Screening of Extractants for the Separation of Zn(II) from Australian Hot-Dip Galvanizing Effluent Solvent Extraction and Ion Exchange (Taylor & Francis)1

  • Zinc Chloride and Hydrochloric Acid Coextraction from Galvanizing Pickling Waste in the Presence of Iron(II) Industrial & Engineering Chemistry Research (ACS Publications)4

  • US Patent 5202028A - Removal of metal complex dyes from wastewaters Google Patents3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor stripping efficiency with diisotridecylamine extractants

Welcome to the technical support center for diisotridecylamine (DITDA) based solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for diisotridecylamine (DITDA) based solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the stripping stage of their extraction processes. As your virtual application scientist, I will provide in-depth, field-proven insights to help you optimize your experiments for maximum efficiency and reproducibility.

Introduction: The Challenge of Stripping DITDA Complexes

Diisotridecylamine (DITDA) is a highly effective tertiary amine extractant used for the selective separation of various metals and organic acids from aqueous solutions. Its branched alkyl chains confer excellent solubility in common organic diluents and facilitate the formation of stable ion-pair complexes with target analytes. The general extraction mechanism involves the protonation of the amine by an acid, followed by the exchange of the acid's anion for the anionic species of the target molecule.

While DITDA excels at extraction, the very stability of the formed metal-amine complex can present a significant challenge during the subsequent stripping or back-extraction step. Inefficient stripping not only leads to poor recovery of the target analyte but also compromises the regeneration and recycling of the expensive DITDA-containing organic phase. This guide provides a structured approach to diagnosing and resolving poor stripping efficiency.

Troubleshooting Guide: Poor Stripping Efficiency

This section directly addresses the most common issues encountered when stripping analytes from a DITDA-loaded organic phase.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
S-01 Low overall stripping efficiency (<80%) 1. Inappropriate Stripping Agent or Concentration: The stripping agent is not strong enough to break the stable metal-DITDA ion pair.[1][2][3] 2. Suboptimal Temperature: The energy input is insufficient to favor the endothermic stripping reaction.[4][5][6] 3. Unfavorable Phase Ratio: The volume of the aqueous stripping phase is too low to create a sufficient concentration gradient for the analyte to transfer back.[7][8]1. Increase Stripping Agent Concentration: Use a higher molarity of a strong acid (e.g., H₂SO₄, HCl, HNO₃). The excess H⁺ ions shift the equilibrium, protonating the DITDA and releasing the captured analyte.[1][3] Start with 1 M acid and increase incrementally. 2. Increase Temperature: Elevate the temperature of the stripping operation (e.g., to 40-60°C). Increased thermal energy helps overcome the activation energy barrier for breaking the analyte-amine bond.[4][6] 3. Adjust Phase Ratio: Increase the aqueous-to-organic (A/O) phase ratio. A higher volume of the aqueous phase enhances the mass transfer of the stripped analyte.[7][8] Try A/O ratios of 1:1, 2:1, and 3:1.
S-02 Formation of a stable emulsion or "third phase" during stripping 1. High Shear Mixing: Excessive agitation speed can create micro-droplets that are slow to coalesce.[9] 2. Presence of Fine Particulates: Solids from the initial feed can accumulate at the phase interface, stabilizing emulsions. 3. Incompatible Diluent/Modifier: Certain diluents or phase modifiers can act as surfactants under specific pH conditions.1. Optimize Mixing: Reduce the agitation speed and increase the contact time to allow for equilibrium to be reached without high shear forces. 2. Pre-filter Organic Phase: Before stripping, filter the loaded organic phase through a phase separation paper (e.g., Whatman 1PS) to remove entrained aqueous droplets and fine solids.[10] 3. Introduce a Modifier: Add a phase modifier like TBP (tributyl phosphate) or a long-chain alcohol (e.g., isodecanol) at 2-5% (v/v) to the organic phase to improve phase disengagement.[11]
S-03 Stripping efficiency decreases over multiple cycles 1. Incomplete Stripping: Residual analyte remains in the organic phase, reducing its loading capacity in the next cycle.[12] 2. Extractant Degradation: Aggressive stripping conditions (e.g., very high acid concentration or temperature) can lead to the chemical degradation of DITDA over time.[13] 3. Accumulation of Impurities: Co-extracted and poorly stripped impurities can build up in the organic phase.1. Implement Multi-Stage Stripping: Perform two or three sequential stripping contacts with fresh aqueous solution to ensure complete removal of the analyte.[9] 2. Moderate Stripping Conditions: Avoid unnecessarily harsh conditions. Find the optimal balance of acid concentration and temperature that provides high efficiency without causing long-term degradation. 3. Organic Phase Wash: Periodically wash the stripped organic phase with a dilute alkaline solution (e.g., 0.1 M NaOH) followed by deionized water to remove acidic residues and certain impurities before reuse.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of stripping a metal-DITDA complex with acid?

A: The extraction process involves the formation of an ion-pair complex, which can be represented as [(R₃NH⁺)ₙ(Mⁿ⁻)]org, where R₃N is DITDA and Mⁿ⁻ is the anionic metal complex. The stripping process is the reverse of extraction. By introducing a high concentration of a strong acid (e.g., H₂SO₄), the high concentration of H⁺ ions in the aqueous phase shifts the equilibrium. The DITDA is protonated by the stripping acid, breaking its bond with the metal complex and releasing the metal back into the aqueous phase.

G cluster_0 Extraction Phase cluster_1 Stripping Phase Aqueous_Feed Metal Anion (Mⁿ⁻) in Aqueous Feed Loaded_Organic Loaded Organic [(R₃NH⁺)ₙ(Mⁿ⁻)]org Aqueous_Feed->Loaded_Organic Metal Transfer Organic_In Protonated DITDA [(R₃NH⁺)ₓ(A⁻)ₓ]org Organic_In->Loaded_Organic Raffinate Raffinate (Waste) Loaded_Organic->Raffinate Anion (A⁻) Transfer Loaded_Organic_Copy Loaded Organic [(R₃NH⁺)ₙ(Mⁿ⁻)]org Loaded_Organic->Loaded_Organic_Copy To Stripping Stripping_Agent Stripping Agent (H⁺A⁻) in Aqueous Phase Regenerated_Organic Regenerated Organic [(R₃NH⁺)ₓ(A⁻)ₓ]org Stripping_Agent->Regenerated_Organic DITDA Reprotonation Stripped_Metal Stripped Metal (Mⁿ⁻) in Aqueous Product Regenerated_Organic->Organic_In Recycle Loaded_Organic_Copy->Stripped_Metal Metal Release Loaded_Organic_Copy->Regenerated_Organic caption Fig 1. DITDA Extraction and Stripping Cycle.

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Optimization

Effect of temperature on diisotridecylamine extraction kinetics and yield

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) using Diisotridecylamine (DITA) . DITA (commercially known under trade names like Hostarex A226 or HOE F 2562) is a highly lipophilic, highly bra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) using Diisotridecylamine (DITA) . DITA (commercially known under trade names like Hostarex A226 or HOE F 2562) is a highly lipophilic, highly branched secondary aliphatic amine[1]. It is widely used by researchers and drug development professionals for the extraction of transition metals (e.g., Zinc, Molybdenum) and organic acids (e.g., penicillin G, lactic acid, acetic acid) from aqueous streams[2][3][4].

As a Senior Application Scientist, I have designed this guide to address the complex interplay between temperature, extraction kinetics, and thermodynamic yield . Understanding these causal relationships is critical for designing self-validating, high-efficiency extraction protocols.

Part 1: Core Principles & Workflow Visualization

The extraction of solutes using secondary amines like DITA relies on exothermic acid-base reactions or ion-pair formation[5]. Because the reaction is exothermic, temperature exerts opposing forces on the system:

  • Thermodynamics (Yield): Lower temperatures favor the forward exothermic reaction, increasing the distribution coefficient ( D ) and overall yield[3][5].

  • Kinetics (Speed): Higher temperatures decrease the viscosity of the bulky DITA organic phase and increase diffusion coefficients, accelerating mass transfer and phase disengagement[5].

To resolve this inherent conflict, industrial and laboratory workflows utilize Temperature Swing Solvent Extraction (TSSE) , where forward extraction is performed cold, and back-extraction (stripping) is performed hot[6][7].

TSSE_Workflow Feed Aqueous Feed + DITA Ext Forward Extraction (20-30 °C) Feed->Ext Sep1 Phase Separation Ext->Sep1 Org Loaded Organic Phase Sep1->Org Raf Aqueous Raffinate Sep1->Raf Strip Back-Extraction / Stripping (60-90 °C) Org->Strip Sep2 Phase Separation Strip->Sep2 Regen Regenerated DITA Sep2->Regen Prod Product-Rich Aqueous Sep2->Prod Regen->Feed Recycle

Temperature-Swing Solvent Extraction (TSSE) workflow using DITA.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does increasing the temperature of my DITA extraction decrease my overall target yield? A: The interaction between a secondary amine extractant and an acid or metal-complex is fundamentally an exothermic ion-pair stabilization process[5]. According to Le Chatelier’s principle, adding heat to an exothermic system shifts the equilibrium toward the reactants. Therefore, elevating the temperature reduces the equilibrium complexation constant ( KE​ ) and the overall distribution coefficient ( KD​ ), leading to a lower forward extraction yield[5].

Q2: If lower temperatures give better yields, why do my ambient extractions suffer from poor phase separation and slow kinetics? A: DITA is a bulky, highly branched molecule. At lower temperatures (e.g., <20 °C), the viscosity of the organic phase increases significantly. High viscosity dampens fluid hydrodynamics, which lowers the overall mass transfer coefficient and slows down diffusion kinetics[8]. Furthermore, higher viscosity stabilizes emulsions, drastically increasing the time required for phase disengagement[4].

Q3: How do I balance yield and kinetics in a continuous process? A: You must decouple the extraction and stripping stages using a temperature gradient. Perform your forward extraction at ambient temperatures (20–30 °C) to maximize thermodynamic loading[2][3]. Then, route the loaded organic phase to a heated stripping vessel (60–90 °C). The elevated temperature thermodynamically destabilizes the DITA-solute complex while simultaneously reducing viscosity, allowing for rapid, high-yield recovery into the aqueous stripping phase[9][10].

Part 3: Troubleshooting Guide

Issue: Stable emulsion formation during forward extraction (25 °C).

  • Causality: High organic phase viscosity or the presence of co-extracted surfactants/proteins (common in fermentation broths like Penicillin G)[4].

  • Solution: Do not increase the temperature, as this will sacrifice your yield. Instead, add a chemical modifier. Incorporating 10–15% v/v of a long-chain alcohol (e.g., isodecanol or isotridecanol) into your aliphatic diluent prevents third-phase formation, reduces emulsion stability, and improves phase disengagement without altering the temperature[10][11].

Issue: Incomplete back-extraction (stripping) of the target molecule from DITA.

  • Causality: The thermodynamic equilibrium still favors the organic phase because the stripping temperature is too low, or the stripping agent is insufficient.

  • Solution: Elevate the stripping temperature to 55–65 °C (or up to 90 °C depending on solute thermal stability)[10][12]. If extracting metals like Zinc, use hot distilled water or dilute acid as the strippant[12]. If extracting organic acids, use a mildly alkaline buffer at elevated temperatures to fully deprotonate the acid, breaking the amine-acid ion pair[4].

Issue: Extraction kinetics are too slow, requiring >60 minutes to reach equilibrium.

  • Causality: Insufficient interfacial surface area or high mass transfer resistance.

  • Solution: Optimize the hydrodynamics. Increase the agitation speed to reduce droplet size. If using a hollow fiber membrane contactor, increase the flow rate to reduce the boundary layer thickness[13]. Ensure your operating temperature is strictly controlled at 30 °C; dropping below 20 °C will exponentially increase kinetic drag[2].

Part 4: Quantitative Data Summary

The following table summarizes the causal effects of temperature on DITA extraction parameters, providing a baseline for your experimental design.

ParameterLow Temperature (20–30 °C)High Temperature (60–90 °C)Mechanistic Rationale
Extraction Yield ( D ) HighLowExothermic complexation favors low temperatures[5].
Mass Transfer Kinetics SlowerFasterHigher thermal energy increases diffusion coefficients[8].
Phase Separation Slower (higher viscosity)Faster (lower viscosity)Viscosity of bulky secondary amines drops at elevated heat[4].
Process Application Forward ExtractionStripping / Back-ExtractionMaximizes loading first, then forces solute release[9][10].

Part 5: Standard Operating Procedure (SOP)

Self-Validating Protocol: Temperature-Swing Extraction of Metals/Acids using DITA

This protocol is designed as a self-validating system. Step 3 acts as an internal quality control check; if phase separation fails the time constraint, the modifier concentration or hydrodynamics must be adjusted before proceeding.

Step 1: Organic Phase Preparation

  • Formulate the organic phase by mixing 15% v/v Diisotridecylamine (DITA/Hostarex A226) with 10–15% v/v isodecanol (phase modifier) in an aliphatic hydrocarbon diluent (e.g., ESCAID 120 or Shellsol)[8][10].

  • Pre-equilibrate the organic phase to 25–30 °C in a jacketed vessel.

Step 2: Forward Extraction (Ambient)

  • Introduce the aqueous feed (e.g., spent pickling liquor or fermentation broth) into the extraction vessel.

  • Maintain the temperature strictly at 30 °C to ensure optimal thermodynamic yield while maintaining acceptable kinetics[2][3].

  • Agitate at a predetermined RPM (e.g., 150 rpm for shake-flask scale) for 30 minutes to achieve thermodynamic equilibrium[3].

Step 3: Phase Disengagement & Validation

  • Cease agitation and allow the mixture to settle.

  • Validation Check: Complete phase separation should occur within 15 minutes. If an emulsion persists, verify the isodecanol concentration or check the feed for unexpected surfactants.

  • Decant the loaded organic phase from the aqueous raffinate.

Step 4: Hot Stripping (Back-Extraction)

  • Transfer the loaded DITA organic phase to a heated stripping vessel.

  • Heat the system to 60 °C[10][12].

  • Introduce the stripping solution (e.g., hot distilled water for metal chlorides, or alkaline buffer for organic acids) at an appropriate Organic:Aqueous (O:A) ratio.

  • Agitate for 15–20 minutes. The elevated temperature will shift the equilibrium, causing the solute to rapidly partition back into the aqueous phase[9].

Step 5: Regeneration

  • Allow the phases to separate at 60 °C (separation will be rapid due to low viscosity).

  • Recover the product-rich aqueous phase.

  • Cool the regenerated DITA organic phase back to 25 °C and recycle it to Step 1[10].

Part 6: References

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • Comparison of extraction characteristics of secondary and tertiary amines for desalination. Digital Commons @ the Georgia Academy of Science. Available at:[Link]

  • Discussion of a Treatment Technique for Spent Picking Solution. ResearchGate. Available at: [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. ACS Publications. Available at: [Link]

  • Systematic analysis of temperature swing solvent extraction using varying operation and analysis bases. Digital Commons @ the Georgia Academy of Science. Available at:[Link]

  • Zinc Chloride and Hydrochloric Acid Coextraction from Galvanizing Pickling Waste in the Presence of Iron(II). ACS Publications. Available at: [Link]

  • US8431107B2 - Method for producing ammonium heptamolybdate. Google Patents. Available at:

  • Rhizopus arrhizus - Extractants or carriers. Chapman and Hall. Available at: [Link]

  • Removal of Zinc(II) from Spent Hydrochloric Acid Solutions from Zinc Hot Galvanizing Plants. ACS Publications. Available at: [Link]

  • Solvent extraction and separation of zinc and iron from spent pickle liquor. ResearchGate. Available at:[Link]

  • Zinc Chloride and Hydrochloric Acid Coextraction from Galvanizing Pickling Waste in the Presence of Iron(II). Results with Hollow Fiber Membrane Contactors. ACS Publications. Available at: [Link]

  • DE3729338A1 - Method for Separating Penicillin G from a Fermentation Medium by Extraction. Google Patents. Available at:

  • Recovery of zinc(II) from chloride solutions using pseudo-emulsion based hollow fiber strip dispersion. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Reducing solvent loss and degradation in diisotridecylamine continuous extraction

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to be a comprehensive resource for professionals utilizing diisotridecylamine (DITDA) in continuous extract...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to be a comprehensive resource for professionals utilizing diisotridecylamine (DITDA) in continuous extraction processes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experiments. This center is structured to address common challenges, from solvent loss to chemical degradation, providing a framework for maintaining process integrity and achieving high-purity yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the use of DITDA in continuous extraction.

Q1: What is diisotridecylamine (DITDA) and why is it used in continuous extraction?

A1: Diisotridecylamine (CAS 57157-80-9) is a high-molecular-weight secondary amine.[][2] Its long, branched alkyl chains make it highly soluble in many organic solvents and largely immiscible with water, which are key properties for a liquid-liquid extraction solvent.[3][4][5] In pharmaceutical and chemical manufacturing, it is often used as an extractant or a phase-transfer catalyst to selectively separate target molecules from complex aqueous mixtures.

Q2: What are the primary causes of DITDA loss during continuous extraction?

A2: DITDA loss can be categorized into two main areas: physical loss and chemical degradation .

  • Physical Loss: This primarily occurs through volatilization, entrainment in the aqueous phase, and leaks in the system.[6] Factors like high operating temperatures, vigorous mixing leading to aerosol formation, and insufficient phase separation time can exacerbate these losses.[7][8]

  • Chemical Degradation: DITDA, like other amines, is susceptible to oxidative and thermal degradation.[9][10][11] These reactions can be accelerated by the presence of oxygen, high temperatures, and certain contaminants in the feed stream.[12][13]

Q3: What are the initial signs that my DITDA solvent is degrading?

A3: Early indicators of DITDA degradation include:

  • Color Change: A noticeable darkening or change in the color of the organic phase can be a sign of oxidative degradation.[14][15]

  • Formation of Precipitates: The appearance of solid materials or an increase in the viscosity of the solvent can indicate the formation of higher molecular weight degradation products or polymers.[9][16]

  • Changes in pH: A shift in the pH of the aqueous phase after contact with the organic phase may suggest the formation of acidic or basic degradation byproducts.

  • Reduced Extraction Efficiency: A decline in the yield or purity of your target compound is a strong indicator that the active concentration of DITDA has been compromised.[9][17]

Q4: How can I quantify the concentration and purity of DITDA in my process?

A4: Several analytical techniques can be employed:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust method for determining the purity of DITDA and quantifying related substances.[18]

  • Potentiometric Titration: This technique can be used to determine the total amine concentration in the solvent.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detecting trace amounts of DITDA and its degradation products, LC-MS/MS offers high sensitivity and selectivity.[19]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues encountered during continuous extraction with DITDA.

Issue 1: Excessive Solvent Loss
Symptoms:
  • A noticeable decrease in the volume of the organic phase over time.

  • The need for frequent replenishment of the DITDA solvent.

  • Visible solvent vapors or droplets outside of the contained system.

Potential Causes & Solutions:
Potential Cause Diagnostic Steps Corrective Actions
High Operating Temperature Monitor the temperature at various points in the system, particularly near heat exchangers and in the solvent recovery unit.Optimize the operating temperature to the lowest effective level that maintains extraction efficiency.[7][20] Consider using a cooling system for the solvent reservoir.
High Agitation/Mixing Speed Observe the interface between the aqueous and organic phases. Excessive turbulence or the formation of a stable emulsion indicates overly vigorous mixing.Reduce the agitation speed to ensure good phase contact without creating an emulsion.[3] Optimize the design of the mixer or extractor to promote efficient but gentle mixing.
Inadequate Phase Separation Analyze the aqueous outlet stream for entrained organic solvent. Check for the presence of a "rag layer" or emulsion at the interface in the separator.Increase the residence time in the phase separator.[5] Consider adding a coalescer to aid in breaking any emulsions. Adjust the pH of the aqueous phase, as this can sometimes improve phase disengagement.
System Leaks Visually inspect all fittings, seals, and gaskets for any signs of leakage.[6] Use a volatile organic compound (VOC) detector to pinpoint the source of any fugitive emissions.Tighten or replace any leaking components. Implement a regular preventative maintenance schedule to check for and address potential leak points.
Issue 2: Evidence of Amine Degradation
Symptoms:
  • The organic phase has darkened in color (e.g., yellowing, browning).[14][15]

  • Formation of solids, sludge, or an increase in solvent viscosity.[9][16]

  • A persistent, unpleasant odor different from that of pure DITDA.

  • A decrease in extraction efficiency not attributable to physical solvent loss.[9][17]

Potential Causes & Solutions:
Potential Cause Diagnostic Steps Corrective Actions
Oxidative Degradation Analyze the feed stream and any makeup water for dissolved oxygen. Confirm if the system is effectively sealed from the atmosphere.Operate under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[14][15] Consider the addition of an appropriate antioxidant to the organic phase.[21][22]
Thermal Degradation Review the operating temperatures throughout the process, especially in reboilers or solvent recovery units where temperatures are highest.[10][11][23]Lower the operating temperature where possible.[24] Minimize the residence time of the solvent in high-temperature zones.[23]
Reaction with Contaminants Analyze the incoming feed stream for reactive impurities such as strong acids, bases, or oxidizing agents.Implement a pre-treatment step for the feed stream to remove any identified reactive contaminants.[17]
Photodegradation Determine if the solvent is exposed to direct sunlight or strong UV light sources.Use amber-colored glassware or opaque tubing to protect the solvent from light exposure.[25][26]
Issue 3: Reduced Extraction Efficiency
Symptoms:
  • Lower than expected yield of the target product in the extract.

  • Higher than expected concentration of the target product in the raffinate (aqueous outlet).

  • Inconsistent product purity.

Potential Causes & Solutions:
Potential Cause Diagnostic Steps Corrective Actions
Incorrect pH of Aqueous Phase Measure the pH of the aqueous feed and raffinate streams.Adjust the pH of the aqueous feed to the optimal range for the extraction of your target molecule. The optimal pH will depend on the pKa of the compound being extracted.
Insufficient Mixing/Contact Time Evaluate the degree of mixing and the residence time in the extractor.Increase the agitation speed (without causing emulsification) or the length of the extraction column to ensure sufficient contact time between the phases.
Solvent Loading Analyze the DITDA concentration in the organic phase to ensure it is within the optimal range.Adjust the solvent-to-feed ratio to maintain the desired DITDA concentration.
DITDA Degradation Refer to the troubleshooting steps for "Evidence of Amine Degradation."Implement the corrective actions for degradation to restore the active DITDA concentration.
Changes in Feed Composition Analyze the feed stream for any changes in the concentration of the target compound or the presence of new impurities that may interfere with the extraction.Adjust process parameters to account for variations in the feed composition.[27]

Section 3: Experimental Protocols & Visualization

Protocol 1: Quantification of DITDA via Potentiometric Titration

This protocol provides a method for determining the concentration of DITDA in your organic solvent.

  • Instrumentation:

    • Potentiometric titrator with a suitable electrode (e.g., a combination pH electrode).

    • Magnetic stirrer and stir bar.

  • Reagents:

    • DITDA sample.

    • Glacial acetic acid (ACS grade).

    • Standardized 0.1 N perchloric acid in glacial acetic acid.

    • A suitable non-aqueous solvent mixture (e.g., a 1:1 mixture of glacial acetic acid and chloroform).

  • Procedure:

    • Accurately weigh approximately 0.5 g of the DITDA-containing organic phase into a 150 mL beaker.

    • Add 50 mL of the non-aqueous solvent mixture and stir until the sample is fully dissolved.

    • Immerse the electrode in the solution.

    • Begin titrating with the standardized 0.1 N perchloric acid solution.

    • Record the volume of titrant added at the equivalence point.

    • Calculate the DITDA concentration based on the volume of titrant used.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for DITDA Extraction Start Problem Identified (e.g., Solvent Loss, Degradation, Low Efficiency) Categorize Categorize the Issue Start->Categorize Solvent_Loss Excessive Solvent Loss Categorize->Solvent_Loss Physical Loss Degradation Amine Degradation Categorize->Degradation Chemical Change Efficiency Reduced Extraction Efficiency Categorize->Efficiency Performance Issue SL_Causes Potential Causes: - High Temperature - High Agitation - Poor Phase Separation - Leaks Solvent_Loss->SL_Causes D_Causes Potential Causes: - Oxidation - Thermal Stress - Contaminants - Photodegradation Degradation->D_Causes E_Causes Potential Causes: - Incorrect pH - Insufficient Mixing - Solvent Loading - Degradation Efficiency->E_Causes SL_Diagnostics Diagnostic Steps: - Monitor Temp - Observe Interface - Analyze Aqueous Outlet - Inspect System SL_Causes->SL_Diagnostics SL_Solutions Corrective Actions: - Optimize Temp - Reduce Agitation - Increase Separation Time - Repair Leaks SL_Diagnostics->SL_Solutions Monitor Monitor Process and Verify Resolution SL_Solutions->Monitor D_Diagnostics Diagnostic Steps: - Analyze for O2 - Review Temperatures - Analyze Feed - Check for Light Exposure D_Causes->D_Diagnostics D_Solutions Corrective Actions: - Inert Atmosphere - Lower Temp - Pre-treat Feed - Use Opaque Tubing D_Diagnostics->D_Solutions D_Solutions->Monitor E_Diagnostics Diagnostic Steps: - Measure pH - Evaluate Mixing - Analyze DITDA Conc. - Check for Degradation E_Causes->E_Diagnostics E_Solutions Corrective Actions: - Adjust pH - Increase Contact Time - Adjust Solvent Ratio - Address Degradation E_Diagnostics->E_Solutions E_Solutions->Monitor

Caption: A workflow for troubleshooting common issues in DITDA continuous extraction.

Degradation_Pathways Primary Degradation Pathways of DITDA DITDA Diisotridecylamine (DITDA) Oxidation Oxidative Degradation DITDA->Oxidation + O2, Metal Ions Thermal Thermal Degradation DITDA->Thermal + High Temperature Photochemical Photodegradation DITDA->Photochemical + UV Light Oxidation_Products Oxidation Products: - N-oxides - Aldehydes - Carboxylic Acids - Colored Impurities Oxidation->Oxidation_Products Thermal_Products Thermal Products: - Smaller Amines (from chain cleavage) - Alkenes - Polymeric Species Thermal->Thermal_Products Photo_Products Photochemical Products: - Radical Species - Further reaction products Photochemical->Photo_Products

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Optimization

Technical Support Center: Regeneration of Degraded Diisotridecylamine (DITDA) in Hydrometallurgy

Welcome to the Technical Support Center for hydrometallurgical applications utilizing diisotridecylamine (DITDA). This guide is designed for researchers, scientists, and drug development professionals to address common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydrometallurgical applications utilizing diisotridecylamine (DITDA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of DITDA and to provide robust, field-proven methods for its regeneration. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your solvent extraction circuits effectively.

Understanding Diisotridecylamine (DITDA) Degradation

Diisotridecylamine, a secondary amine with long alkyl chains, is a crucial extractant in hydrometallurgy for the selective separation of metals like cobalt, nickel, and zinc from aqueous solutions.[1] However, under the demanding conditions of continuous solvent extraction processes, DITDA can degrade, leading to reduced extraction efficiency, increased operational costs, and potential environmental concerns.[2][3]

Primary Degradation Pathways

The degradation of DITDA in hydrometallurgical circuits is primarily driven by two mechanisms:

  • Oxidative Degradation: This is often the most significant and rapid degradation route.[2][4] The presence of dissolved oxygen in the aqueous feed, especially when coupled with catalysts like certain metal ions, can lead to the oxidation of the amine. This process can generate a variety of degradation products, including aldehydes, carboxylic acids, and smaller amine fragments.[4][5] The initial step often involves the formation of an amine radical, which then undergoes further reactions.[3]

  • Hydrolytic Degradation: Although generally less pronounced than oxidation for a stable molecule like DITDA, hydrolysis can occur, particularly under strong acidic or alkaline conditions and elevated temperatures. This can lead to the cleavage of C-N bonds.[6][7]

The consequences of DITDA degradation are multifaceted, including:

  • Loss of active extractant, reducing the metal loading capacity.

  • Formation of surfactants that can promote emulsification.[8]

  • Increased viscosity of the organic phase.[8]

  • Formation of heat-stable salts that are not easily regenerated.[9]

DITDA Diisotridecylamine (DITDA) Degraded_DITDA Degraded DITDA Products (e.g., aldehydes, carboxylic acids) DITDA->Degraded_DITDA Degradation Regeneration Regeneration Process Degraded_DITDA->Regeneration Input for Regeneration Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions) Oxidizing_Agents->DITDA Oxidative Attack Harsh_Conditions Harsh Conditions (Strong pH, High Temp) Harsh_Conditions->DITDA Hydrolytic Attack Regeneration->DITDA Restored DITDA

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity of Diisotridecylamine Versus Primary Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of chemical synthesis and purification, the choice of an amine can be a critical determinant of reaction outcome and separation efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical synthesis and purification, the choice of an amine can be a critical determinant of reaction outcome and separation efficiency. This guide offers an in-depth technical comparison of the selectivity of diisotridecylamine (DITDA), a sterically hindered secondary amine, against primary aliphatic amines. By examining the interplay of electronic and steric effects, we provide a framework for understanding and predicting the behavior of these essential chemical tools in various applications.

Foundational Principles of Amine Selectivity

The selectivity of an amine in a chemical reaction or separation process is fundamentally governed by two key factors: its basicity and its nucleophilicity . While often correlated, these two properties are distinct and can be independently influenced by the amine's molecular structure.

  • Basicity is a thermodynamic concept that describes the ability of an amine to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid.

  • Nucleophilicity is a kinetic concept that describes the rate at which an amine attacks an electrophilic center.

The selectivity of an amine is a manifestation of how its basicity and nucleophilicity are modulated by electronic effects and steric hindrance .

Electronic Effects

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for bonding, thereby increasing the amine's basicity. In general, for aliphatic amines in the gas phase, the order of basicity is:

Tertiary > Secondary > Primary > Ammonia

Steric Hindrance

Steric hindrance refers to the spatial crowding around the nitrogen atom by bulky alkyl groups. This crowding can impede the approach of electrophiles, thereby reducing the amine's nucleophilicity.[1] The effect of steric hindrance on basicity is more complex; while bulky groups can stabilize the protonated form of the amine, they can also hinder the approach of a proton.[1]

Crucially, nucleophilicity is far more sensitive to steric effects than basicity.[2] This is because a proton is a very small electrophile, whereas most other electrophiles are significantly larger.

Diisotridecylamine (DITDA): A Profile

Diisotridecylamine is a secondary amine characterized by two large, branched tridecyl groups attached to the nitrogen atom.

PropertyValueSource
Chemical Formula C₂₆H₅₅N[3]
Molecular Weight 381.72 g/mol [3]
Appearance Colorless to yellow liquid[3]
Structure A secondary amine with significant steric bulk around the nitrogen atom.

The two isotridecyl groups create significant steric hindrance around the nitrogen's lone pair of electrons. This structural feature is the primary determinant of DITDA's unique selectivity compared to less hindered primary aliphatic amines.

Primary Aliphatic Amines: A Comparative Overview

Primary aliphatic amines (R-NH₂) are characterized by a single alkyl group attached to the nitrogen atom. They are generally less sterically hindered than secondary or tertiary amines.[4]

Amine TypeGeneral StructureKey Characteristics
Primary Aliphatic Amine R-CH₂-NH₂- One alkyl substituent- Two N-H bonds- Generally good nucleophiles- Basicity influenced by the R group
Diisotridecylamine (DITDA) (C₁₃H₂₇)₂NH- Two bulky, branched alkyl substituents- One N-H bond- Sterically hindered nucleophile- Moderate basicity

Head-to-Head Comparison: DITDA vs. Primary Aliphatic Amines

The differing structural features of DITDA and primary aliphatic amines lead to significant differences in their reactivity and selectivity.

Basicity vs. Nucleophilicity: A Tale of Two Properties

While the electron-donating nature of the two large alkyl groups in DITDA would suggest high basicity, the significant steric hindrance can moderate this effect. In contrast, primary aliphatic amines, with less steric hindrance, often exhibit a more direct correlation between their electronic properties and their basicity and nucleophilicity.

Expected Trends:

PropertyDiisotridecylamine (DITDA)Primary Aliphatic AminesRationale
Basicity Moderately HighHighDITDA's alkyl groups are electron-donating, but steric hindrance can impede protonation. Primary amines have less hindrance.
Nucleophilicity Low to ModerateHighThe bulky isotridecyl groups in DITDA significantly hinder the approach of electrophiles, making it a poorer nucleophile than less hindered primary amines.[1][2]
Selectivity in Action: Key Applications

The unique balance of steric and electronic effects in DITDA makes it a highly selective tool in specific applications, particularly where its reduced nucleophilicity is an advantage.

4.2.1. Solvent Extraction of Metals

Solvent extraction is a key process in hydrometallurgy for the separation and purification of metals.[5] Amines are often used as extractants, where they function as liquid ion exchangers.

In this context, the selectivity of the amine for one metal ion over another is paramount. DITDA's bulky nature can lead to enhanced selectivity in certain systems. For example, in the extraction of cobalt and nickel, the steric hindrance of DITDA can favor the formation of a stable complex with one metal ion over the other, leading to a more efficient separation.[6] Primary amines, being less sterically demanding, might not exhibit the same degree of selectivity.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq Metal Ion A (aq) Complex_A_org [DITDA-H]⁺[Metal A Anion]⁻ (org) A_aq->Complex_A_org Selective Extraction B_aq Metal Ion B (aq) B_aq->B_aq Remains in Aqueous Phase DITDA_org DITDA (org) DITDA_org->Complex_A_org Complexation caption Selective extraction of Metal Ion A using DITDA.

4.2.2. Catalysis

In catalysis, amines can act as bases or nucleophiles. The steric bulk of DITDA can be advantageous in creating a specific reaction environment. For instance, it can be employed as a sterically hindered base to deprotonate a substrate without competing as a nucleophile in a subsequent reaction. This can lead to higher selectivity for the desired product.

Primary amines, being more nucleophilic, might lead to undesired side reactions in such scenarios.[7]

4.2.3. Organic Synthesis

In organic synthesis, the choice between DITDA and a primary amine often depends on the desired outcome. For reactions requiring a non-nucleophilic base, DITDA is a suitable choice. For reactions where the amine is intended to act as a nucleophile, a primary aliphatic amine would be more appropriate due to its lower steric hindrance.[8]

Experimental Protocols for Comparative Analysis

To empirically determine the selectivity of DITDA compared to primary aliphatic amines, a series of well-defined experiments can be conducted.

Determination of Relative Basicity by Competitive Protonation

This experiment determines the relative basicity of two amines by allowing them to compete for a limited amount of acid.

Methodology:

  • Prepare Equimolar Solutions: Prepare equimolar solutions of DITDA and a primary aliphatic amine (e.g., n-dodecylamine) in a suitable aprotic solvent (e.g., acetonitrile).

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl in the same solvent) to the amine mixture.

  • Monitoring: Monitor the protonation of each amine using ¹H NMR spectroscopy by observing the chemical shifts of the N-H protons or adjacent C-H protons.

  • Analysis: The amine that is preferentially protonated is the stronger base. The ratio of the protonated species at different points in the titration can be used to calculate the relative basicity.

G Start Equimolar Mixture of DITDA and Primary Amine Add_Acid Add Limiting Amount of Strong Acid (HCl) Start->Add_Acid NMR_Analysis Analyze by ¹H NMR Add_Acid->NMR_Analysis Result Determine Ratio of Protonated Amines NMR_Analysis->Result caption Workflow for determining relative basicity.

Measurement of Nucleophilicity via Reaction Kinetics

This experiment quantifies the nucleophilicity of the amines by measuring their reaction rates with a standard electrophile.

Methodology:

  • Prepare Reactant Solutions: Prepare solutions of known concentrations of DITDA and a primary aliphatic amine in a suitable solvent. Prepare a solution of a standard electrophile (e.g., methyl iodide).

  • Reaction Initiation: Mix the amine and electrophile solutions at a constant temperature.

  • Monitoring: Monitor the disappearance of the reactants and the appearance of the product over time using a suitable analytical technique (e.g., gas chromatography or HPLC).

  • Data Analysis: Determine the initial reaction rate for each amine. The amine with the higher initial rate is the more potent nucleophile.

Comparative Solvent Extraction of a Metal Ion

This experiment evaluates the extraction efficiency and selectivity of the amines in a practical application.

Methodology:

  • Prepare Aqueous Phase: Prepare an aqueous solution containing known concentrations of two metal ions to be separated (e.g., Co²⁺ and Ni²⁺) at a specific pH.

  • Prepare Organic Phase: Prepare solutions of DITDA and a primary aliphatic amine (e.g., tridecylamine) in an organic solvent (e.g., kerosene) at the same molar concentration.[9]

  • Extraction: Contact equal volumes of the aqueous and organic phases and agitate for a set period to reach equilibrium.

  • Phase Separation: Separate the aqueous and organic phases.

  • Analysis: Analyze the concentration of the metal ions remaining in the aqueous phase using a technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Calculation: Calculate the distribution ratio (D) and the separation factor (β) for each amine to compare their extraction efficiency and selectivity.

G Aqueous_Phase Aqueous Phase (Co²⁺, Ni²⁺) Extraction Mix and Agitate (Equilibration) Aqueous_Phase->Extraction Organic_Phase Organic Phase (DITDA or Primary Amine in Kerosene) Organic_Phase->Extraction Separation Phase Separation Extraction->Separation Aqueous_Analysis Analyze Aqueous Phase (AAS or ICP) Separation->Aqueous_Analysis Organic_Analysis Analyze Organic Phase (Optional) Separation->Organic_Analysis Calculation Calculate D and β Aqueous_Analysis->Calculation caption Protocol for comparative solvent extraction.

Conclusion: Selecting the Right Amine for the Job

The choice between diisotridecylamine and a primary aliphatic amine is not a matter of one being universally "better" than the other, but rather which is more "fit for purpose."

  • Primary aliphatic amines are the workhorses for applications requiring strong basicity and high nucleophilicity, where steric hindrance is not a desired trait.

  • Diisotridecylamine , with its significant steric bulk, offers a unique tool for achieving high selectivity in applications where its moderated nucleophilicity is an advantage. It excels in scenarios that demand a non-nucleophilic base or a sterically discerning extractant or ligand.

By understanding the fundamental principles of steric and electronic effects, and by employing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions in selecting the optimal amine to achieve their desired chemical transformations and separations with high efficiency and selectivity.

References

  • Fiveable. (2025, August 15). Steric hindrance. Fiveable. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Wikipedia. (2023, November 28). Steric effects. Wikipedia. [Link]

  • American Chemical Society. (2019). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (2025, September 26). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. PubMed Central. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PubMed. [Link]

  • Royal Society of Chemistry. (2024). Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2016, January 26). Primary, secondary and tertiary amine, which is a better ligand to form complex with Cu(I)?. ResearchGate. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • MDPI. (2023, December 12). Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. PubMed Central. [Link]

  • American Chemical Society. (2023, December 21). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines. Organic Letters. [Link]

  • ChemRxiv. (2023). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to Solvent Extraction: Benchmarking Diisotridecylamine Against Cyanex Extractants

Introduction In the realm of hydrometallurgy and chemical purification, solvent extraction stands as a cornerstone technology for the selective separation and concentration of metal ions.[1] The efficacy of any solvent e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of hydrometallurgy and chemical purification, solvent extraction stands as a cornerstone technology for the selective separation and concentration of metal ions.[1] The efficacy of any solvent extraction circuit is fundamentally dictated by the choice of extractant—the organic-phase molecule responsible for complexing and transporting the target metal. This guide provides an in-depth technical comparison of two major classes of extractants: a high-molecular-weight amine, Diisotridecylamine (DITDA), and the widely recognized organophosphorus-based Cyanex® series, specifically Cyanex 272, Cyanex 301, and Cyanex 923.

This document moves beyond a simple cataloging of features. As a senior application scientist, my objective is to illuminate the fundamental mechanistic differences between these extractants and explain the causality behind their performance in various chemical environments. For researchers and process development professionals, understanding these core principles is paramount for designing efficient, selective, and robust separation protocols.

Extractor Profiles and Fundamental Mechanisms

The choice between DITDA and a Cyanex extractant is not arbitrary; it is dictated by the chemistry of the target metal in the aqueous feed solution. Their extraction mechanisms are fundamentally different, governing the operational conditions required for successful separation.

Diisotridecylamine (DITDA): The Basic Anion Exchanger

Diisotridecylamine is a secondary amine characterized by bulky, branched alkyl chains, which ensure high solubility in organic diluents and minimal solubility in aqueous phases. As a basic extractant, DITDA operates via an anion exchange or ion-pair formation mechanism.[2]

Mechanism of Action:

  • Protonation: In the presence of an acidic aqueous phase, the nitrogen atom on the amine is protonated, forming an organophilic ammonium cation (R₂NH₂⁺).

  • Anion Complex Formation: For extraction to occur, the target metal ion in the aqueous phase must first form a stable anionic complex (e.g., CoCl₄²⁻, UO₂(SO₄)₃⁴⁻). This typically requires a high concentration of a complexing anion like chloride (Cl⁻) or sulfate (SO₄²⁻).

  • Ion-Pair Extraction: The protonated amine cation forms an ion-pair with the metallic anion, which is then extracted into the organic phase.

The governing reaction can be generalized as: m R₂NH₂⁺(org) + MXₙᵐ⁻(aq) ⇌ (R₂NH₂⁺)ₘ(MXₙᵐ⁻)(org)

This mechanism underscores a critical operational requirement: DITDA is most effective for extracting metals from solutions where conditions favor the formation of anionic species.

Cyanex® Extractants: Cation Exchangers and Solvating Agents

The Cyanex family, developed by Solvay, comprises organophosphorus compounds with distinct functionalities.

  • Cyanex® 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): This is an acidic extractant that functions as a cation exchanger .[3] It contains a P-OH group from which a proton can be exchanged for a metal cation. The extraction is highly dependent on pH, with higher pH values driving the equilibrium towards extraction.[4] It is renowned for its exceptional selectivity for cobalt over nickel in weakly acidic sulfate or chloride media.[3][5]

    • Mechanism: Cation Exchange

    • M²⁺(aq) + 2 (HA)₂(org) ⇌ M(A₂H)₂(org) + 2 H⁺(aq) (where HA represents the monomeric extractant)

  • Cyanex® 301 (Bis(2,4,4-trimethylpentyl) dithiophosphinic acid): As the dithio-analogue of Cyanex 272, Cyanex 301 is also an acidic cation exchanger but is significantly more acidic due to the presence of sulfur atoms.[6] According to the Hard and Soft Acids and Bases (HSAB) principle, the "softer" sulfur donor atoms give Cyanex 301 a high affinity for soft Lewis acids like Ag⁺, Cd²⁺, and Hg²⁺.[6]

    • Mechanism: Cation Exchange (with affinity for soft metals)

  • Cyanex® 923 (Mixture of Trialkylphosphine Oxides): Unlike its acidic counterparts, Cyanex 923 is a neutral or solvating extractant . It extracts metal species by solvating or coordinating with a neutral metal salt or a metal-acid complex from the aqueous phase. Its effectiveness often increases with the acidity of the aqueous phase, as this promotes the formation of extractable neutral species.[7]

    • Mechanism: Solvation

    • Mⁿ⁺(aq) + n X⁻(aq) + m L(org) ⇌ MXₙLₘ(org) (where L is the solvating extractant)

Visualization of Extraction Mechanisms

G cluster_DITDA DITDA (Anion Exchange) cluster_C272 Cyanex 272/301 (Cation Exchange) cluster_C923 Cyanex 923 (Solvation) d_aq Aqueous Phase Metal Anion (MXn)m- d_loaded Loaded Organic (R2NH2)m(MXn) d_aq->d_loaded Extraction d_org Organic Phase Protonated Amine (R2NH2+) d_org->d_loaded c_aq Aqueous Phase Metal Cation (M2+) + 2H+ c_loaded Loaded Organic (MA2) c_aq->c_loaded Extraction c_org Organic Phase Acidic Extractant (2HA) c_org->c_loaded s_aq Aqueous Phase Neutral Metal Salt (MXn) s_loaded Loaded Organic (MXnL) s_aq->s_loaded Extraction s_org Organic Phase Neutral Extractant (L) s_org->s_loaded

Caption: Contrasting mechanisms of DITDA, acidic Cyanex, and solvating Cyanex extractants.

Comparative Performance Analysis

While direct, peer-reviewed studies benchmarking DITDA against the full Cyanex suite under identical conditions are limited[2], a robust comparison can be established by analyzing their performance based on their fundamental mechanisms.

FeatureDiisotridecylamine (DITDA)Cyanex® 272Cyanex® 301Cyanex® 923
Extractor Class Basic (Anion Exchanger)Acidic (Cation Exchanger)Acidic (Cation Exchanger)Neutral (Solvating)
Mechanism Ion-Pair Formation[2]Cation Exchange[3]Cation Exchange[6]Solvation[7]
Driving Force Formation of anionic metal complexes (e.g., high [Cl⁻])Increasing pH (consumption of H⁺)[4]Increasing pH (stronger acid than C272)[6]High acid/salt concentration to form neutral species
Primary Application U, V, Mo; Co/Ni from high chloride mediaCo/Ni separation from sulfate/chloride media[3]Soft metals (Ag, Cd, Hg), Zn from acidic streams[6]Recovery of acids and metals like Cd, U from mineral acids[7]
Stripping Agent Dilute acids, bases, or water to break the ion-pair[2]Strong acids (e.g., H₂SO₄) to reverse the pH swingStrong acids (stripping can be difficult)Water or very dilute acid
Selectivity Dependent on the relative stability of anionic complexesExcellent Co²⁺/Ni²⁺ selectivity[5]High selectivity for soft Lewis acidsDependent on the solvation properties of the neutral species
Case Study: Cobalt/Nickel Separation

The separation of cobalt from nickel is a classic challenge in hydrometallurgy where the choice of extractant is critical.

  • Using Cyanex 272: This is the industry-standard approach, particularly from sulfate solutions where anionic complexes do not readily form.[3] Cyanex 272 exploits the subtle difference in the stability of Co(II) and Ni(II) complexes. By controlling the equilibrium pH in the range of 5.0-6.0, cobalt is selectively extracted, while nickel remains in the raffinate.[3] High separation factors (>1000) can be achieved.[3]

  • Using DITDA: DITDA would be ineffective for Co/Ni separation from a standard sulfate leach solution because both exist as simple cations (Co²⁺, Ni²⁺). However, if the leaching is performed in a concentrated hydrochloric acid medium, cobalt readily forms the blue tetrahedral anionic complex, CoCl₄²⁻, while nickel tends to remain as the green octahedral cation, Ni(H₂O)₆²⁺. Under these specific aqueous conditions, DITDA could be highly selective for cobalt via the anion exchange mechanism.

This illustrates the core principle: the aqueous phase chemistry dictates the appropriate extractant.

Experimental Design for Comparative Benchmarking

To provide a self-validating and trustworthy comparison, a standardized experimental protocol is essential. This methodology allows researchers to generate their own comparative data for their specific feed solutions.

Core Experimental Workflow

G prep 1. Phase Preparation Aq: Metal solution, pH adjusted Org: Extractant in diluent ext 2. Extraction Mix Aq & Org phases (e.g., 5 min) Allow phases to separate prep->ext samp 3. Sampling Collect aqueous phase (raffinate) Collect loaded organic phase ext->samp anal 4. Analysis Measure metal concentration in raffinate (e.g., AAS/ICP) samp->anal strip 6. Stripping (Optional) Mix loaded organic with stripping agent samp->strip To Stripping calc 5. Calculation Calculate %E and D anal->calc strip_anal 7. Strip Analysis Measure metal in strip solution strip->strip_anal

Caption: Standardized workflow for solvent extraction efficiency testing.

Step-by-Step Protocol for Determining Extraction Efficiency (%E)

This protocol is designed to establish extraction curves, which show the evolution of extraction as a function of a key variable, typically pH.

  • Preparation of Aqueous Phase:

    • Prepare a synthetic aqueous solution containing the metal ion(s) of interest at a known concentration (e.g., 1 g/L). The matrix (e.g., sulfate, chloride) should reflect the actual process liquor.

    • Causality: Using a representative matrix is crucial as anions can influence metal complexation and extraction behavior.

    • Adjust the pH of the aqueous solution to a series of predetermined values (e.g., from pH 1 to 7 in increments of 0.5). Use dilute H₂SO₄ or NaOH for adjustment.

  • Preparation of Organic Phase:

    • Prepare a solution of the extractant (DITDA, Cyanex 272, etc.) in a suitable organic diluent (e.g., kerosene, Shellsol D70) at a specific concentration (e.g., 0.5 M).

    • Causality: The diluent is not merely a carrier; its aromatic or aliphatic nature can influence extraction kinetics and phase disengagement. A phase modifier (e.g., isodecanol) may be added to prevent third-phase formation.

  • Extraction Procedure:

    • In a series of separatory funnels, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each), ensuring each funnel has an aqueous solution of a different initial pH. This is known as an Organic-to-Aqueous (O:A) ratio of 1:1.

    • Shake each funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.

    • Allow the phases to disengage completely.

  • Analysis and Calculation:

    • Carefully separate the aqueous phase (raffinate) from the organic phase.

    • Measure the final equilibrium pH of the raffinate.

    • Analyze the concentration of the metal ion remaining in the raffinate (Cₑ) using an appropriate technique like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the Extraction Efficiency (%E) for each sample using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase.

    • Plot %E versus the equilibrium pH to generate an extraction isotherm for each extractant.

  • Stripping Protocol:

    • Take the metal-loaded organic phase from a high-efficiency extraction.

    • Contact it with a suitable stripping agent (e.g., 2 M H₂SO₄ for Cyanex 272; deionized water or dilute acid for DITDA).

    • Follow the same mixing and phase separation procedure.

    • Analyze the metal concentration in the aqueous stripping solution and the remaining concentration in the stripped organic to determine stripping efficiency.

Conclusion and Authoritative Recommendations

The selection between Diisotridecylamine and Cyanex extractants is a strategic decision based on the fundamental chemistry of the hydrometallurgical system. Neither is universally superior; they are tools designed for different tasks.

  • Diisotridecylamine (DITDA) should be the extractant of choice when the target metal can be efficiently converted into an anionic complex . This is particularly relevant in processes involving high concentrations of chloride, where chloro-complexes are stable.

  • Cyanex® 272 remains the preeminent reagent for separating cobalt from nickel in weakly acidic sulfate or chloride solutions, where both metals exist as simple cations.[3] Its performance is a direct function of precise pH control.

  • Cyanex® 301 offers a unique advantage for the selective extraction of soft Lewis acid metals from acidic streams due to its dithiophosphinic acid nature.[6]

  • Cyanex® 923 is best suited for applications requiring the extraction of neutral metal salts or mineral acids , a process driven by solvation rather than ion exchange.[7]

For any new process, it is imperative that researchers perform benchmarking experiments using the protocols outlined in this guide. By generating comparative extraction and stripping isotherms for your specific leach solution, you can make an evidence-based decision that optimizes selectivity, efficiency, and overall process economics.

References

  • Zavareh, S., & Moradkhani, D. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy.
  • RSC Publishing. Extraction of actinides by tertiary amines in room temperature ionic liquids: evidence for anion exchange as a major process at high acidity and impact of acid nature. Available from: [Link]

  • ResearchGate. (2018). Analysis of the Interaction between Organophosphorus Acid and Tertiary Amine Extractants in the Binary Mixtures by Fourier Transform Infrared Spectroscopy (FT-IR). Available from: [Link]

  • MDPI. (2025). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Available from: [Link]

  • Soldenhoff, K., & Rae, A. (2010). A New Process for Cobalt – Nickel Separation. ALTA 2010 Nickel Cobalt Copper Sessions.
  • Kim, S., et al. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing.
  • Pienaar, T., et al. (2023). Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. Mineral Processing and Extractive Metallurgy Review.
  • SciSpace. Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine. Available from: [Link]

  • ResearchGate. (2005). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. Available from: [Link]

  • Anuse, M. A., et al. (2011). Liquid–liquid anion exchange extraction studies of samarium(III) from salicylate media using high molecular weight amine. Arabian Journal of Chemistry.
  • Scilit. A Review of New Developments in Amine Solvent Extraction Systems for Hydrometallurgy. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Available from: [Link]

  • MDPI. (2026). Separation Strategies for Indium Recovery: Exploring Solvent Extraction, Ion-Exchange, and Membrane Methods. Available from: [Link]

  • SciSpace. Separation of Cobalt and Nickel from Aqueous Solution. Available from: [Link]

  • ResearchGate. (2011). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Diisotridecylamine

Hazard Profile and Risk Assessment: The Foundation of Safe Disposal Before any disposal procedure can be planned, a thorough understanding of the inherent hazards of diisotridecylamine is essential. This amine presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be planned, a thorough understanding of the inherent hazards of diisotridecylamine is essential. This amine presents a multi-faceted risk profile that dictates every aspect of its handling and disposal. All waste containing diisotridecylamine must be classified and handled as hazardous waste.[1][2]

The primary hazards associated with diisotridecylamine are summarized below. This assessment is critical because it informs the selection of personal protective equipment, spill response actions, and the ultimate disposal pathway.

Hazard ClassificationDescriptionCausality and Implication for Disposal
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3]Why it matters: Direct contact can cause immediate and severe tissue damage. This necessitates the use of robust chemical-resistant gloves and full eye/face protection. All contaminated materials, including PPE, become hazardous waste themselves.
Acute Toxicity Harmful if swallowed and toxic if inhaled.[4]Why it matters: Vapors and aerosols must be controlled. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent respiratory exposure.[3]
Aquatic Hazard (Chronic) Toxic to aquatic life with long-lasting effects.[4][5]Why it matters: This is a key driver for strict disposal protocols. The chemical must be prevented from entering sewer systems or waterways under any circumstances, as it can cause significant environmental harm.[6][7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and use of appropriate PPE is the most direct control measure to ensure personnel safety during waste handling. The following PPE is mandatory when handling diisotridecylamine waste, based on its corrosive and toxic properties.

Protection TypeSpecificationRationale for Selection
Eye and Face Protection Tightly fitting safety goggles and an 8-inch minimum face shield.[3]Protects against splashes and vapors that can cause severe, irreversible eye damage.[3][9][10][11]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile Rubber), a chemical-resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to severe chemical burns.[3][9] Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection Handle only in a well-ventilated area or under a certified chemical fume hood.[3] If ventilation is inadequate, a respirator compliant with OSHA 29 CFR 1910.134 is required.[10][11]Minimizes the risk of inhaling toxic vapors, which can cause respiratory tract irritation and systemic toxicity.[3][4]

Spill Management: An Immediate Response Protocol

In the event of a spill, a rapid and correct response is crucial to mitigate exposure and environmental release. The procedure differs based on the scale of the spill.

Spill_Response_Decision_Tree cluster_legend Diagram Legend Start Start Process Process Step Decision Decision Point Emergency Emergency Action start Spill Occurs decision Is spill large, in a public area, or are you untrained? start->decision alert_minor 1. Alert personnel in immediate area. decision->alert_minor No alert_major 1. Alert everyone and evacuate the area. decision->alert_major Yes minor_spill_path Minor Spill Cleanup major_spill_path Major Spill Response ppe 2. Don appropriate PPE. alert_minor->ppe contain 3. Contain spill with absorbent material (e.g., vermiculite, sand). ppe->contain collect 4. Collect absorbed material with non-sparking tools. contain->collect package 5. Place in a labeled, sealed hazardous waste container. collect->package decontaminate 6. Decontaminate area and dispose of all materials as hazardous waste. package->decontaminate confine 2. Confine the hazard by closing doors. alert_major->confine call 3. Call emergency personnel and your institution's EHS. confine->call

Spill Response Decision Flowchart

Step-by-Step Procedure for Minor Spills:

  • Assess and Alert : Notify personnel in the immediate vicinity.[12] Ensure the area is well-ventilated.

  • Control and Contain : If safe to do so, stop the source of the spill. Prevent the chemical from entering drains or waterways by creating a dike with inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][13]

  • Absorb : Cover and absorb the spilled liquid with the absorbent material, working from the outside in.[14][15]

  • Collect : Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, leak-proof container.[4][7]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the rinse water for disposal as hazardous waste.[12]

  • Dispose : All materials used for cleanup, including gloves and absorbents, must be placed in the hazardous waste container, which should then be sealed, labeled, and disposed of according to the protocol in the next section.[1][13][16]

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office and emergency services.[12][15]

Core Disposal Protocol: A Systematic Workflow

The "cradle-to-grave" principle, a cornerstone of the Resource Conservation and Recovery Act (RCRA), holds the generator legally responsible for the waste from its creation to its final, safe disposal.[1] This requires a meticulous, documented process.

Disposal_Workflow cluster_workflow Diisotridecylamine Waste Disposal Workflow node_gen Waste Generation node_id Step 1: Identification & Segregation node_gen->node_id Classify as Hazardous node_cont Step 2: Containerization node_id->node_cont Use Compatible Container node_label Step 3: Labeling node_cont->node_label Attach Hazardous Waste Label node_store Step 4: Interim Storage node_label->node_store Store Safely & Securely node_disp Step 5: Final Disposal via Licensed Contractor node_store->node_disp Schedule Pickup

Systematic Workflow for Diisotridecylamine Disposal

Step 1: Waste Identification and Segregation

  • Causality: Proper identification is a legal requirement and ensures the waste is not mixed with incompatible materials, which could cause dangerous reactions.

  • Action: All solutions, spill cleanup materials, and contaminated items containing diisotridecylamine must be designated as hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Containerization

  • Causality: The container's integrity is crucial to prevent leaks and vapor release during storage and transport.

  • Action: Use only compatible, leak-proof containers provided by your institution's waste management program or a licensed contractor.[1][17] Keep the container tightly closed when not actively adding waste.[1][4]

Step 3: Labeling

  • Causality: Accurate labeling communicates hazards to all handlers and is required for regulatory compliance. It ensures the waste is managed correctly at the treatment and disposal facility.

  • Action: Affix a "Hazardous Waste" label to the container immediately.[17] The label must include:

    • The full chemical name: "Diisotridecylamine Waste"

    • A clear list of components if it is a mixture.

    • The relevant hazard warnings (e.g., "Corrosive," "Toxic," "Environmental Hazard").[1]

    • The date accumulation started.

Step 4: Interim Storage

  • Causality: Safe on-site storage minimizes the risk of spills, exposure, and accidental reactions.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[3][4]

Step 5: Final Disposal

  • Causality: Final disposal must be conducted by a facility permitted to handle and treat this specific type of hazardous waste to ensure environmental protection and legal compliance.

  • Action: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6][8][14] Never pour diisotridecylamine waste down the drain or dispose of it in the regular trash.[7][8] Ensure you receive and retain all documentation, such as the waste manifest, to complete the "cradle-to-grave" record.[1]

Regulatory and Compliance Framework

Adherence to this guide ensures compliance with key regulations, but it is crucial to recognize the specific authorities governing your work.

  • Environmental Protection Agency (EPA): In the United States, the EPA regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA) .[1][18] Diisotridecylamine waste would likely be classified based on its characteristics of corrosivity (D002) and potentially toxicity.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment, including proper hazard communication, training, and the provision of appropriate PPE to handle hazardous chemicals.[19]

Always consult your institution's Environmental Health and Safety (EHS) department. They are your primary resource for specific local procedures, waste container provisioning, and pickup schedules, ensuring your disposal practices align with all federal, state, and local regulations.

References

  • Guidance for the Selection of Protective Clothing for TDI Users. (2013). Covestro Solution Center.
  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
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  • How To Clean Up A Corrosive Chemical Spill. (2023). ICE Cleaning.
  • Safety Data Sheet DDM. (2018). Unknown Source.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2019). RBNAinfo.
  • ditetradecylamine - Safety Data Sheet. ChemicalBook.
  • CHEMICAL SPILL PROCEDURES. (2024). Environmental Health and Safety.
  • Personal protective equipment for handling Dioctylamine. Benchchem.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • 5.4 Chemical Spill Procedures. Cornell EHS.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Safe Disposal of Ditridecylamine: A Procedural Guide for Laboratory Professionals. Benchchem.
  • diisotridecylamine | 57157-80-9. (2025). ChemicalBook.
  • Safety Data Sheet. Regulations.gov.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet. (2025). DC Fine Chemicals.
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  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
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  • Isotridecanamine, N-isotridecyl-. PubChem.
  • Diisotridecylamine|57157-80-9. Hangzhou Ocean chemical Co.,Ltd..

Sources

Handling

Personal protective equipment for handling Diisotridecylamine

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines requires moving beyond generic safety data sheets. Diisotridecylamine (CAS 57157-80-9) is a highly lipophilic, secondary amine wid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines requires moving beyond generic safety data sheets. Diisotridecylamine (CAS 57157-80-9) is a highly lipophilic, secondary amine widely utilized in advanced formulations, including the liquid-liquid extraction of heavy metals (e.g., zinc recovery from spent hydrochloric acid)[1], surfactant synthesis, and as an industrial antistatic agent[2].

To build a truly secure operational environment, we must understand the causality behind the chemical's behavior. Its unique structure—comprising two bulky, branched tridecyl chains—confers exceptional solubility in organic solvents while rendering it nearly insoluble in water[2]. However, this extreme lipophilicity dictates its primary hazard profile: the molecule readily partitions into biological lipid bilayers, causing severe skin irritation, eye damage, and pronounced aquatic toxicity[3].

Below is the definitive, step-by-step guide to the personal protective equipment (PPE), handling protocols, and disposal strategies required for Diisotridecylamine.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first map the physicochemical drivers of Diisotridecylamine to their real-world hazard implications.

Table 1: Physicochemical Properties & Hazard Implications of Diisotridecylamine

PropertyValueMechanistic Implication for Safety & Handling
Molecular Formula C26H55NHigh carbon count dictates extreme lipophilicity (XLogP3-AA = 11.5)[4].
Molar Mass 381.7 g/mol [4]Large molecular volume; low volatility at standard room temperature.
Boiling Point 455.2 °C[2]Inhalation hazard is low at ambient temp, but aerosolization must be avoided.
Density 0.816 g/cm³[2]Floats on water; aqueous spill containment requires specialized absorbents.
Vapor Pressure 1.8E-08 mmHg (25°C)[2]Minimal off-gassing unless mechanically agitated or heated.

Strategic PPE Matrix: The "Why" Behind the Wear

Standard laboratory PPE is insufficient without material-specific compatibility considerations. Because Diisotridecylamine acts as a non-polar solvent and a localized base, barrier materials must specifically resist degradation by long-chain hydrocarbons.

  • Hand Protection (Gloves):

    • Selection: Heavy-duty Nitrile (minimum 0.4 mm thickness) or Neoprene.

    • Causality: Latex is highly permeable to lipophilic organic compounds and will degrade rapidly, leading to breakthrough exposure. Nitrile provides a dense, cross-linked barrier against aliphatic chains.

    • Protocol: Implement a double-gloving strategy during concentrated transfers. Inspect outer gloves for swelling or discoloration every 15 minutes.

  • Eye/Face Protection:

    • Selection: Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: The secondary amine headgroup can cause irreversible corneal damage upon contact. Indirect venting prevents vapor intrusion while mitigating fogging during high-exertion tasks.

  • Respiratory Protection:

    • Selection: N95 particulate respirator (if handling solid/dust forms of related amine salts) or a half-face respirator with Organic Vapor (OV) cartridges if handled at elevated temperatures[5].

    • Causality: While vapor pressure is exceptionally low at 25°C[2], mechanical agitation or heating during metal extraction processes[1] can generate hazardous, respirable aerosols.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat or Tyvek® chemical suit, paired with closed-toe, non-porous footwear.

Operational Workflow: Handling and Chemical Processing

Self-Validating Protocol for Liquid-Liquid Extraction Setup When utilizing Diisotridecylamine for metal extraction or synthesis, follow this validated sequence to ensure containment and process integrity:

  • Pre-Task Verification: Ensure the chemical fume hood has a verified face velocity of 0.4–0.6 m/s. Verify that spill kits containing universal chemical absorbents (not water-based mops) are staged within a 5-meter radius.

  • Reagent Transfer:

    • Action: Transfer Diisotridecylamine using a positive displacement pipette or a dedicated glass syringe to prevent dripping caused by its specific viscosity and surface tension.

    • Validation Check: Observe the meniscus; a stable draw without air bubbles confirms the seal integrity of the transfer tool against the organic phase.

  • Reaction Execution:

    • Action: When mixing with acidic aqueous phases (e.g., spent HCl), add the acid to the aqueous phase before introducing the organic amine phase.

    • Causality: This controls the exothermic neutralization of the amine headgroup. Maintain vigorous mechanical stirring to overcome the mass transfer resistance between the highly immiscible phases[1].

  • Phase Separation:

    • Action: Allow the mixture to settle in a separatory funnel.

    • Validation Check: The Diisotridecylamine-rich organic phase will reliably form the top layer due to its low density (0.816 g/cm³)[2].

Decontamination and Disposal Plan

Due to its severe aquatic toxicity[3], Diisotridecylamine must never be discharged into standard aqueous waste streams or drains.

  • Spill Response: Isolate the area. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do NOT use water, as the chemical will float and spread its contamination radius. Sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected fume hood deck with a dilute, mildly acidic detergent solution (e.g., 1% acetic acid in ethanol). Causality: This protonates the residual amine, rendering it temporarily water-soluble for final wiping, which must be followed by a pure solvent wipe to remove lipophilic residues.

  • Waste Disposal: Collect all organic layers, contaminated absorbents, and first-pass wash solvents into a clearly labeled "Halogen-Free Organic Waste" carboy. Submit for high-temperature incineration via a certified hazardous waste contractor.

Process Visualization

G Start Pre-Operational Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Execute in Fume Hood (Velocity > 0.4 m/s) PPE->Hood Process Complete Extraction Phase Separation Hood->Process Spill Spill or Exposure? Contain Contain with Inert Absorbent Spill->Contain Yes (Spill) Dispose Incineration (No Aqueous Drain) Spill->Dispose No (Normal Ops) Decon Decontaminate with Weak Acid/Ethanol Contain->Decon Decon->Dispose Process->Spill

Operational workflow for Diisotridecylamine handling, spill containment, and disposal.

References

  • ChemBK. "Diisotridecylamine Safety and Properties." Available at:[Link]

  • Todeschini, R. et al. "QSAR study of aquatic toxicity by chemometrics methods in the framework of REACH regulation." University of Milano-Bicocca. Available at:[Link]

  • PubChem. "Isotridecanamine, N-isotridecyl- (CID 92691)." National Center for Biotechnology Information. Available at:[Link]

  • Mansur, M. B. et al. "Removal of Zinc(II) from Spent Hydrochloric Acid Solutions from Zinc Hot Galvanizing Plants." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisotridecylamine
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